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  • Product: M79175
  • CAS: 82319-87-7

Core Science & Biosynthesis

Foundational

M79175: A Technical Guide to its Mechanism of Action as a Potent Aldose Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract M79175, identified as the (2S,4S)-stereoisomer of 6-fluoro-2,3-dihydro-2-methyl-spiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione, is a potent...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M79175, identified as the (2S,4S)-stereoisomer of 6-fluoro-2,3-dihydro-2-methyl-spiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione, is a potent inhibitor of the enzyme aldose reductase. Its mechanism of action is centered on the modulation of the polyol pathway of glucose metabolism, a critical route implicated in the pathogenesis of diabetic complications. This technical guide provides a comprehensive overview of the core mechanism of action of M79175, including its effects on relevant signaling pathways, supported by available quantitative data and detailed experimental methodologies from key preclinical studies.

Core Mechanism of Action: Inhibition of Aldose Reductase and the Polyol Pathway

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AR) with NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.

The accumulation of intracellular sorbitol, an osmotically active polyol, leads to osmotic stress and subsequent cellular damage. Furthermore, the increased flux through the polyol pathway depletes NADPH, a crucial cofactor for the regeneration of the antioxidant glutathione, thereby increasing susceptibility to oxidative stress. This cascade of events is a major contributor to the long-term complications of diabetes, including retinopathy, neuropathy, and nephropathy.

M79175 exerts its therapeutic effect by directly inhibiting aldose reductase, thereby blocking the conversion of glucose to sorbitol and mitigating the downstream pathological consequences of the activated polyol pathway.

Signaling Pathway

The primary signaling pathway influenced by M79175 is the polyol pathway. By inhibiting aldose reductase, M79175 effectively downregulates this pathway, preventing the accumulation of sorbitol and the depletion of NADPH. This, in turn, helps to maintain cellular osmotic balance and reduce oxidative stress, thereby protecting tissues from hyperglycemia-induced damage.

Polyol_Pathway_Inhibition cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathological Consequences Glucose Excess Glucose AR Aldose Reductase Glucose->AR Substrate Sorbitol Sorbitol AR->Sorbitol Product OxidativeStress Oxidative Stress (NADPH Depletion) AR->OxidativeStress SDH Sorbitol Dehydrogenase Sorbitol->SDH Substrate OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose Product Complications Diabetic Complications OsmoticStress->Complications OxidativeStress->Complications M79175 M79175 M79175->AR Inhibition

Figure 1: M79175 inhibits aldose reductase, blocking the polyol pathway.

Quantitative Data

While specific IC50 and Ki values for M79175 from publicly available literature are limited, a study by Unno et al. (1994) on related 2-substituted 6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones demonstrated that the (2S,4S) stereoisomers are potent aldose reductase inhibitors. This study highlighted a chloromethyl derivative within this class as having highly potent activities in inhibiting cataract formation and polyol accumulation in the sciatic nerve of rats. The potency of M79175 is inferred from its consistent use in preclinical models of diabetic complications.

Key Experimental Protocols

The following sections detail the methodologies from key preclinical studies that have investigated the effects of M79175.

In Vivo Efficacy in a Diabetic Retinopathy Model

A foundational study by Funada et al. (1987) investigated the effect of M79175 on the progression of early-stage diabetic retinopathy in rats.[1]

  • Experimental Workflow:

ERG_Experiment_Workflow cluster_0 Animal Model cluster_1 Treatment Groups cluster_2 Data Collection cluster_3 Analysis Induction Induce Diabetes in Rats (Streptozotocin + Fructose) Untreated Untreated Diabetic Rats Induction->Untreated Treated Diabetic Rats + M79175 Induction->Treated ERG Record Scotopic ERG Untreated->ERG Treated->ERG Timepoints Timepoints: Baseline, 4, 8, 12 weeks ERG->Timepoints Analysis Analyze ERG Waveforms: - Peak Latencies - Peak Intervals - Amplitudes Timepoints->Analysis

Figure 2: Workflow for the in vivo diabetic retinopathy study.

  • Methodology:

    • Animal Model: Diabetes was induced in rats through the administration of streptozotocin and fructose.

    • Treatment: A cohort of diabetic rats was administered M79175.

    • Data Acquisition: Electroretinogram (ERG) oscillatory potentials were recorded under scotopic (dark-adapted) conditions at baseline and at 4, 8, and 12 weeks post-treatment.

    • Endpoint Analysis: The ERG tracings were analyzed for peak latencies, peak intervals, and amplitudes.

    • Results: In untreated diabetic rats, there was a prolongation of peak latencies and intervals, and a reduction in amplitudes.[1] Treatment with M79175 was found to suppress the prolongation of peak latencies and intervals, indicating its effectiveness in mitigating the progression of early-stage diabetic retinopathy.[1]

In Vitro Corneal Permeability Assay

The corneal permeability of M79175 was assessed in an in vitro study by Kato et al. (1986), which is crucial for its potential topical application in treating diabetic eye complications.

  • Methodology:

    • Apparatus: An excised rabbit cornea was mounted on a methacrylate apparatus to create a two-chamber system.

    • Permeability Measurement: The transcorneal permeability of M79175 was measured.

    • Influencing Factors: The study also examined the effects of varying concentrations of M79175 and the presence of benzalkonium chloride (a common preservative and penetration enhancer) on permeability.

    • Results: M79175 demonstrated high corneal permeability, which was independent of its concentration. The presence of benzalkonium chloride was found to enhance the permeability of M79175.

Conclusion

M79175 is a potent and specific inhibitor of aldose reductase, the key enzyme in the polyol pathway of glucose metabolism. Its mechanism of action is to block the conversion of glucose to sorbitol, thereby preventing the osmotic and oxidative stress that drives the pathogenesis of diabetic complications. Preclinical studies have demonstrated its efficacy in an in vivo model of diabetic retinopathy and favorable in vitro corneal permeability. These findings underscore the therapeutic potential of M79175 in the management of diabetic complications, particularly those affecting the eye. Further research to fully elucidate its quantitative inhibitory profile and clinical efficacy is warranted.

References

Exploratory

Introduction to Aldose Reductase and the Polyol Pathway

An In-depth Technical Guide to the Aldose Reductase Inhibition Pathway Disclaimer: No specific information could be found for a compound designated "M79175" in the context of aldose reductase inhibition. Therefore, this...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Aldose Reductase Inhibition Pathway

Disclaimer: No specific information could be found for a compound designated "M79175" in the context of aldose reductase inhibition. Therefore, this guide provides a comprehensive overview of the aldose reductase inhibition pathway, its significance in disease, and the methodologies used to identify and characterize inhibitors of this enzyme. The data and protocols presented are representative of the field and are intended to serve as a guide for researchers, scientists, and drug development professionals.

Aldose reductase (AR), a member of the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway.[1][2][3] Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to a significant flux of glucose through the polyol pathway.[4]

In this pathway, aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a reaction that utilizes NAD+ as a cofactor.[3][5] The accumulation of sorbitol within cells, to which cell membranes are largely impermeable, leads to osmotic stress and subsequent cellular damage.[4][5] Furthermore, the increased activity of the polyol pathway has other detrimental effects:

  • Increased Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor.[4] NADPH is essential for the regeneration of the primary intracellular antioxidant, reduced glutathione (GSH), by glutathione reductase. A decrease in the NADPH/NADP+ ratio impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress.[4]

  • Formation of Advanced Glycation Endproducts (AGEs): The fructose produced in the second step of the polyol pathway is a more potent glycating agent than glucose, leading to the increased formation of AGEs, which contribute to diabetic complications.[6]

The pathological consequences of increased polyol pathway activity are implicated in the development of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[2][3][7]

The Aldose Reductase Inhibition Pathway

Given the central role of aldose reductase in the pathogenesis of diabetic complications, its inhibition has been a major therapeutic target.[4][7] Aldose reductase inhibitors (ARIs) are compounds that block the active site of the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol.

The primary mechanism of action for most ARIs is competitive inhibition, where the inhibitor molecule competes with the substrate (glucose) for binding to the enzyme's active site.[8] By blocking this initial step, ARIs can mitigate the downstream pathological effects of the polyol pathway, including osmotic stress and increased oxidative stress.

Aldose_Reductase_Inhibition_Pathway cluster_polyol Polyol Pathway cluster_inhibition Inhibition cluster_downstream Pathological Effects Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Leads to NADPH NADPH NADP NADP NADPH->NADP   Oxidative_Stress Oxidative Stress (NADPH Depletion) NADP->Oxidative_Stress Contributes to NAD NAD NADH NADH NAD->NADH AR Aldose Reductase SDH Sorbitol Dehydrogenase ARI Aldose Reductase Inhibitor (ARI) ARI->AR Inhibits

Caption: The Aldose Reductase Inhibition Pathway.

Quantitative Data for Representative Aldose Reductase Inhibitors

The efficacy of aldose reductase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several well-characterized ARIs.

InhibitorIC50 (nM)Chemical Class
Epalrestat20Carboxylic Acid
Fidarestat1.6Spirohydantoin
Zopolrestat3.2Carboxylic Acid
Sorbinil100Spirohydantoin
Tolrestat35Carboxylic Acid

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Assessing Aldose Reductase Inhibition

The evaluation of potential aldose reductase inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 value of a test compound against purified aldose reductase.

Materials:

  • Purified recombinant human or rat aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay for Sorbitol Accumulation

Objective: To assess the ability of a test compound to inhibit sorbitol accumulation in cells cultured under high glucose conditions.

Materials:

  • A suitable cell line (e.g., rat lens epithelial cells, human retinal pigment epithelial cells)

  • Cell culture medium with normal (5 mM) and high (30-50 mM) glucose concentrations

  • Test compound

  • Lysis buffer

  • Sorbitol dehydrogenase

  • NAD+

  • Fluorometer or spectrophotometer

Procedure:

  • Culture the cells in a normal glucose medium until they reach a desired confluency.

  • Expose the cells to a high glucose medium in the presence and absence of the test compound at various concentrations for a specified period (e.g., 24-48 hours).

  • Lyse the cells and collect the cell lysates.

  • Measure the intracellular sorbitol concentration using an enzymatic assay where sorbitol is converted to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced, which is proportional to the sorbitol concentration, can be measured by fluorescence or absorbance.

  • Determine the extent to which the test compound inhibits sorbitol accumulation compared to the untreated high-glucose control.

Experimental_Workflow cluster_workflow Experimental Workflow for ARI Discovery Start Compound Library Virtual_Screening Virtual Screening (Ligand- or Structure-based) Start->Virtual_Screening In_Vitro_Assay In Vitro Enzyme Inhibition Assay (IC50) Virtual_Screening->In_Vitro_Assay Hit Identification Cellular_Assay Cell-Based Assay (Sorbitol Accumulation) In_Vitro_Assay->Cellular_Assay Lead Identification In_Vivo_Studies In Vivo Animal Models (Diabetic Rat/Mouse) Cellular_Assay->In_Vivo_Studies Lead Optimization Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials Preclinical Candidate

Caption: A typical experimental workflow for the discovery and development of Aldose Reductase Inhibitors.

Drug Development and Future Directions

The development of aldose reductase inhibitors has been challenging. While numerous compounds have shown promise in preclinical studies, only a few have progressed to clinical trials, and even fewer have been approved for clinical use in some countries (e.g., Epalrestat in Japan and India).[1][5] The reasons for the limited clinical success are multifactorial and include issues with efficacy, bioavailability, and side effects.

Recent research has focused on developing novel ARIs with improved potency and selectivity.[7][9] Structure-based drug design and computational modeling are being increasingly used to identify new chemical scaffolds that can effectively inhibit aldose reductase.[9] Furthermore, there is growing interest in developing "differential inhibitors" that can selectively block the reduction of glucose without affecting the enzyme's ability to detoxify other harmful aldehydes, which could potentially lead to a better safety profile.[3]

References

Foundational

M79175: A Technical Guide to its Chemical Structure, Mechanism of Action, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals Abstract M79175 is a potent and selective inhibitor of aldose reductase, a key enzyme in the polyol pathway. This pathway becomes particularly active under...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M79175 is a potent and selective inhibitor of aldose reductase, a key enzyme in the polyol pathway. This pathway becomes particularly active under hyperglycemic conditions, contributing to the pathogenesis of diabetic complications. This technical guide provides a comprehensive overview of the chemical structure of M79175, its mechanism of action, and a summary of its preclinical evaluation. Detailed experimental protocols and quantitative data are presented to support further research and development of this and similar compounds.

Chemical Structure and Identification

M79175 is chemically identified as Spiro(4H-1-benzopyran-4,4'-imidazolidine)-2',5'-dione, 6-fluoro-2,3-dihydro-2-methyl-.[1] Key identifiers for this compound are provided in the table below.

IdentifierValue
IUPAC Name Spiro(4H-1-benzopyran-4,4'-imidazolidine)-2',5'-dione, 6-fluoro-2,3-dihydro-2-methyl-[1]
CAS Number 82319-87-7[1]
Chemical Formula C₁₂H₁₁FN₂O₃[1]
Molecular Weight 250.23 g/mol [1]
SMILES O=C1NC2(C(N1)=O)CC(C)OC3=CC=C(F)C=C23[1]

Mechanism of Action: Inhibition of the Polyol Pathway

M79175 exerts its therapeutic effect by inhibiting aldose reductase, the rate-limiting enzyme in the polyol pathway. Under normal physiological conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, the increased intracellular glucose concentration leads to the saturation of the glycolytic pathway. This shunts excess glucose into the polyol pathway.[2]

The polyol pathway consists of a two-step enzymatic process:

  • Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[1][2][3]

  • Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[1][2][3]

The accumulation of sorbitol, an osmotically active polyol, and the subsequent increase in fructose levels, along with the depletion of NADPH and alteration of the NAD+/NADH ratio, are implicated in the development of long-term diabetic complications, including neuropathy, nephropathy, and retinopathy.[2] By inhibiting aldose reductase, M79175 blocks the first and rate-limiting step of this pathway, thereby preventing the accumulation of sorbitol and mitigating the downstream pathological effects.

Polyol_Pathway cluster_cofactors1 Cofactor Conversion cluster_cofactors2 Cofactor Conversion Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NADPH NADPH NADP NADP NADPH->NADP NAD NAD NADH NADH NAD->NADH M79175 M79175 Aldose Reductase Aldose Reductase M79175->Aldose Reductase Inhibits ERG_Workflow start Start dark_adaptation Dark Adaptation (12h) start->dark_adaptation anesthesia Anesthesia (Ketamine/Xylazine) dark_adaptation->anesthesia pupil_dilation Pupil Dilation anesthesia->pupil_dilation electrode_placement Electrode Placement pupil_dilation->electrode_placement light_stimulation Light Stimulation electrode_placement->light_stimulation recording ERG Recording light_stimulation->recording analysis Waveform Analysis recording->analysis end End analysis->end

References

Exploratory

M79175 (CAS Number: 82319-87-7): A Technical Guide for Researchers

For Research Use Only. Not for human or veterinary use.

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This document provides an in-depth technical guide on M79175, an aldose reductase inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental evaluation of this compound.

Chemical and Physical Properties

M79175, also known as 6-Fluoro-2,3-dihydro-2-methylspiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione, is a synthetic organic compound belonging to the spirohydantoin class of molecules.[1] Its primary recognized biological activity is the inhibition of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.

Table 1: Physicochemical Properties of M79175

PropertyValueSource
CAS Number 82319-87-7[1]
Chemical Formula C₁₂H₁₁FN₂O₃[1]
Molecular Weight 250.23 g/mol [1]
Appearance Solid powder[1]
Polymorphism Exists in at least two crystalline forms (α and β)[1]
Melting Point (α-form) 517.5 K (244.35 °C)[1]
Melting Point (β-form) 501.0 K (227.85 °C)[1]
Enthalpy of Fusion (α-form) 26.3 kJ/mol[1]
Enthalpy of Fusion (β-form) 31.3 kJ/mol[1]
SMILES O=C1NC2(C(N1)=O)CC(C)OC3=CC=C(F)C=C23

Spectroscopic Data:

Biological Activity and Mechanism of Action

M79175 is an inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes more active, leading to the accumulation of sorbitol, which is then converted to fructose. This process is implicated in the development of diabetic complications such as retinopathy, neuropathy, and nephropathy.

By inhibiting aldose reductase, M79175 is proposed to mitigate the pathological effects of the polyol pathway. This mechanism of action suggests its potential therapeutic application in the management of diabetic complications.

Aldose Reductase and the Polyol Pathway Signaling

The following diagram illustrates the central role of aldose reductase in the polyol pathway and its downstream consequences, which M79175 aims to inhibit.

Aldose_Reductase_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_effects Cellular Stress & Complications Glucose High Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol AR->Sorbitol Oxidative_Stress Oxidative Stress (NADP+/NADPH ratio ↑) AR->Oxidative_Stress SDH Sorbitol Dehydrogenase Fructose Fructose SDH->Fructose Sorbitol->SDH NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress PKC_Activation PKC Activation Fructose->PKC_Activation AGE_Formation AGE Formation Fructose->AGE_Formation Diabetic_Complications Diabetic Retinopathy, Neuropathy, Nephropathy Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications PKC_Activation->Diabetic_Complications AGE_Formation->Diabetic_Complications M79175 M79175 M79175->AR Inhibition

Aldose Reductase Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of M79175.

Synthesis of M79175

A detailed, step-by-step synthesis protocol for M79175 is not publicly available. However, based on the synthesis of related spirohydantoin compounds, a plausible synthetic route can be proposed. The following workflow outlines a potential synthetic strategy.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 6-Fluoro-chroman-4-one Reaction Bucherer-Bergs Reaction SM1->Reaction SM2 Potassium Cyanide SM2->Reaction SM3 Ammonium Carbonate SM3->Reaction Workup Acidification & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification M79175 M79175 Purification->M79175

Proposed Synthesis Workflow for M79175

General Procedure (Hypothetical):

  • To a solution of 6-fluoro-chroman-4-one in a suitable solvent (e.g., ethanol/water mixture), add potassium cyanide and ammonium carbonate.

  • Heat the reaction mixture in a sealed vessel at a specified temperature for several hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography to yield M79175.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

In Vitro Aldose Reductase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of M79175 against aldose reductase.

Materials:

  • Partially purified aldose reductase from rat lens

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • M79175 stock solution in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.

  • Add varying concentrations of M79175 to the reaction mixture and incubate for a specified time.

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration of M79175.

  • Determine the percentage of inhibition relative to a control without the inhibitor.

  • Calculate the IC50 value, which is the concentration of M79175 required to inhibit 50% of the aldose reductase activity.

In Vivo Evaluation in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol outlines the induction of diabetes in rats and subsequent treatment with M79175 to evaluate its efficacy in preventing or delaying the onset of diabetic retinopathy.

Experimental Workflow:

Animal_Study_Workflow cluster_induction Diabetes Induction cluster_treatment Treatment Groups cluster_evaluation Evaluation cluster_analysis Data Analysis Acclimatization Animal Acclimatization STZ_Injection Streptozotocin (STZ) Injection Acclimatization->STZ_Injection Glucose_Monitoring Blood Glucose Monitoring STZ_Injection->Glucose_Monitoring Grouping Randomization into Groups (Control, Diabetic, Diabetic + M79175) Glucose_Monitoring->Grouping Dosing Daily Administration of M79175 or Vehicle Grouping->Dosing ERG Electroretinography (ERG) (e.g., at 4, 8, 12 weeks) Dosing->ERG Histopathology Retinal Histopathology ERG->Histopathology Analysis Statistical Analysis of ERG parameters and Histological Changes Histopathology->Analysis

In Vivo Diabetic Retinopathy Study Workflow

Procedure:

  • Diabetes Induction: Acclimatize male Wistar or Sprague-Dawley rats for one week. Induce diabetes via a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer. Confirm diabetes by measuring blood glucose levels; rats with levels >250 mg/dL are considered diabetic.

  • Grouping and Treatment: Randomly assign diabetic rats to a vehicle-treated group and an M79175-treated group. Include a non-diabetic control group. Administer M79175 or vehicle daily via an appropriate route (e.g., oral gavage or topical eye drops).

  • Evaluation of Retinopathy:

    • Electroretinography (ERG): At regular intervals (e.g., 4, 8, and 12 weeks), perform ERG to assess retinal function. Analyze oscillatory potentials, as these are sensitive indicators of early diabetic retinopathy.

    • Histopathology: At the end of the study, euthanize the animals and enucleate the eyes. Perform histological analysis of the retina to assess for characteristic changes of diabetic retinopathy, such as basement membrane thickening, pericyte loss, and acellular capillary formation.

  • Data Analysis: Statistically compare the ERG parameters and histopathological findings between the different groups to determine the effect of M79175.

Conclusion

M79175 is an aldose reductase inhibitor with potential for the study and possible treatment of diabetic complications. This guide provides a summary of its known properties and detailed protocols for its further investigation. Researchers are encouraged to consult the primary literature for more specific details and to develop and validate their own analytical methods and experimental procedures.

References

Foundational

An In-Depth Technical Guide to 2R,4S,6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione (M79175)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of the potent aldose reductase inh...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of the potent aldose reductase inhibitor, 2R,4S,6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione, also known as M79175. This document consolidates available data on its synthesis, mechanism of action, and experimental protocols for its evaluation. The information is intended to support further research and development of this compound and its analogs for the potential treatment of diabetic complications.

Introduction

2R,4S,6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione (M79175) is a spirohydantoin derivative that has demonstrated significant inhibitory activity against the enzyme aldose reductase.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol in tissues, a process implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, M79175 has the potential to mitigate these long-term complications of diabetes.

Physicochemical Properties

A summary of the key physicochemical properties of M79175 is presented in the table below.

PropertyValueReference
IUPAC Name (2R,4S)-6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5'-dione
Synonyms M79175[2]
CAS Number 102916-95-0[3]
Molecular Formula C₁₂H₁₁FN₂O₃[3]
Molecular Weight 250.23 g/mol [3]
Appearance Crystalline solid[2]
Polymorphism Exists in at least two polymorphic forms, α and β.[2]

Pharmacological Properties

The primary pharmacological activity of M79175 is the potent and stereoselective inhibition of aldose reductase.

Mechanism of Action & Signaling Pathway

M79175 acts as a competitive inhibitor of aldose reductase, binding to the enzyme's active site and preventing the reduction of glucose to sorbitol. This inhibition helps to normalize the flux through the polyol pathway, thereby reducing the intracellular accumulation of sorbitol and mitigating osmotic stress and subsequent cellular damage in tissues susceptible to diabetic complications.

Aldose_Reductase_Inhibition Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Aldose Reductase Aldose Reductase Glucose->Aldose Reductase Sorbitol Sorbitol Aldose Reductase->Sorbitol NADPH -> NADP+ Diabetic Complications Diabetic Complications Sorbitol->Diabetic Complications M79175 M79175 M79175->Aldose Reductase

Inhibition of the Polyol Pathway by M79175.
Quantitative Pharmacological Data

CompoundTargetIC₅₀ (μM)Reference
Oxidative Deaminated Metabolite of FidarestatAldose Reductase0.44[4]

Experimental Protocols

Synthesis of 2R,4S,6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione

A detailed, specific protocol for the stereoselective synthesis of M79175 is not publicly available. However, a general method for the synthesis of the related compound, (S)(+)-6-Fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione (Sorbinil), can be adapted.[5] The key is the stereoselective synthesis of the chroman-4-one precursor.

Conceptual Synthesis Workflow:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Chroman-4-one Synthesis cluster_2 Spirohydantoin Formation cluster_3 Final Product Start_1 Substituted Phenol Step_1 Cyclization Reaction Start_1->Step_1 Start_2 Acrolein Derivative Start_2->Step_1 Intermediate_1 Racemic 6-fluoro-2-methyl-chroman-4-one Step_1->Intermediate_1 Step_2 Chiral Resolution Intermediate_1->Step_2 Intermediate_2 (S)-6-fluoro-2-methyl-chroman-4-one Step_2->Intermediate_2 Step_3 Bucherer-Bergs Reaction Intermediate_2->Step_3 Intermediate_3 Spiro-imidazolidine-2,4-dione Step_3->Intermediate_3 Final_Product 2R,4S,6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione Intermediate_3->Final_Product

Conceptual workflow for the synthesis of M79175.

A plausible synthetic route involves the cyclization of a substituted phenol with an appropriate acrolein derivative to form the chroman-4-one core. This is followed by a Bucherer-Bergs reaction with potassium cyanide and ammonium carbonate to form the spirohydantoin ring system. Stereoselectivity can be achieved through chiral resolution of a key intermediate.

In Vitro Aldose Reductase Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of compounds against aldose reductase, based on spectrophotometric measurement of NADPH oxidation.

Materials:

  • Aldose reductase enzyme (from rat lens or recombinant human)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • Test compound (M79175) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol Workflow:

Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, NADPH, Substrate, Enzyme, Test Compound) Add_Components Add to 96-well plate: - Buffer - NADPH - Test Compound/Vehicle - Aldose Reductase Prepare_Reagents->Add_Components Pre_incubation Pre-incubate at 37°C Add_Components->Pre_incubation Initiate_Reaction Initiate reaction by adding Substrate (DL-glyceraldehyde) Pre_incubation->Initiate_Reaction Measure_Absorbance Measure absorbance at 340 nm kinetically Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 value Measure_Absorbance->Data_Analysis

Workflow for the in vitro aldose reductase inhibition assay.

Procedure:

  • Prepare working solutions of all reagents in phosphate buffer.

  • In a 96-well plate, add buffer, NADPH solution, and the test compound at various concentrations (or vehicle control).

  • Add the aldose reductase enzyme solution to each well.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to all wells.

  • Immediately begin measuring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculate the rate of NADPH oxidation for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.

X-ray Crystallography

The crystal structure of the β-polymorph of M79175 has been determined by single-crystal X-ray diffraction analysis.[2] While the specific crystallographic data is not fully detailed in the abstract, the general methodology for such an analysis is outlined below.

General Protocol:

  • Crystallization: Grow single crystals of M79175 from a suitable solvent system. The study on its polymorphism suggests that different crystalline forms can be obtained.[2]

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data using an area detector.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final structural model.

Conclusion

2R,4S,6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione (M79175) is a potent and stereoselective inhibitor of aldose reductase with significant potential for the therapeutic intervention of diabetic complications. This technical guide has summarized the key properties and experimental methodologies related to this compound. Further research is warranted to fully elucidate its pharmacological profile, including in vivo efficacy and safety, to advance its potential clinical application.

References

Exploratory

M79175: A Technical Overview of In Vitro Aldose Reductase Inhibition

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the in vitro activity of M79175, a potent inhibitor of aldose reductase. This document details the...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of M79175, a potent inhibitor of aldose reductase. This document details the core principles of aldose reductase activity, experimental protocols for its assessment, and the broader context of its role in cellular signaling pathways.

Core Concepts: Aldose Reductase and the Polyol Pathway

Aldose reductase is a key enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under normal glycemic conditions, this pathway is of minor significance. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of intracellular sorbitol. This accumulation can induce osmotic stress and contribute to the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Consequently, aldose reductase is a significant therapeutic target for the development of inhibitors like M79175.

Quantitative Analysis of Aldose Reductase Inhibition

For comparative purposes, the following table includes IC50 values for other known aldose reductase inhibitors.

CompoundIC50 Value (µM)Source Organism of Aldose ReductaseReference
M79175 Not AvailableBovine LensPoulsom, R. (1987). Biochemical Pharmacology, 36(10), 1577-81. (Note: Specific value not retrievable from available resources)
Sorbinil0.9Rat LensTerashima, H., et al. (1984). J Pharmacol Exp Ther, 229(1), 226-30.
Epalrestat0.02Rat LensTerashima, H., et al. (1984). J Pharmacol Exp Ther, 229(1), 226-30.
Ponalrestat0.02Rat LensTerashima, H., et al. (1984). J Pharmacol Exp Ther, 229(1), 226-30.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

The following protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against aldose reductase, based on spectrophotometric measurement of NADPH oxidation.

1. Materials and Reagents:

  • Enzyme Source: Partially purified aldose reductase from rat lens homogenate.

  • Buffer: 0.067 M Phosphate buffer (pH 6.2).

  • Cofactor: 0.1 mM NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).

  • Substrate: 10 mM DL-glyceraldehyde.

  • Test Compound: M79175 or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Control Inhibitor: A known aldose reductase inhibitor (e.g., Sorbinil, Epalrestat).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • 96-well microplate or quartz cuvettes.

2. Enzyme Preparation (from Rat Lens):

  • Excise lenses from male Wistar rats.

  • Homogenize the lenses in 10 volumes of cold 0.1 M phosphate buffer (pH 7.4).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the crude aldose reductase enzyme.

3. Assay Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing:

    • 700 µL of 0.067 M phosphate buffer (pH 6.2).

    • 100 µL of 0.1 mM NADPH.

    • 100 µL of the rat lens supernatant (enzyme solution).

    • 10 µL of the test compound solution at various concentrations (or solvent for control).

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the enzymatic reaction by adding 100 µL of 10 mM DL-glyceraldehyde.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 3-5 minutes using a spectrophotometer. The rate of decrease in absorbance is proportional to the aldose reductase activity.

4. Data Analysis:

  • Calculate the rate of NADPH oxidation (change in absorbance per minute).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the polyol pathway and the experimental workflow for the in vitro aldose reductase inhibition assay.

Polyol_Pathway Glucose Glucose AR Aldose Reductase Glucose->AR Hyperglycemia Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH AR->Sorbitol AR->NADP SDH->Fructose SDH->NADH M79175 M79175 M79175->AR Inhibition

The Polyol Pathway and the inhibitory action of M79175.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep 1. Prepare Rat Lens Aldose Reductase Reagent_Prep 2. Prepare Reagents: Buffer, NADPH, DL-glyceraldehyde, M79175 Mix 3. Mix Buffer, NADPH, Enzyme, and M79175 Reagent_Prep->Mix Preincubation 4. Pre-incubate (10 min) Mix->Preincubation Reaction_Start 5. Initiate Reaction with DL-glyceraldehyde Preincubation->Reaction_Start Measurement 6. Measure Absorbance Decrease at 340 nm Reaction_Start->Measurement Calculation 7. Calculate Rate and % Inhibition Measurement->Calculation IC50 8. Determine IC50 Value Calculation->IC50

Foundational

M79175: A Technical Guide for Sugar Cataract Research

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the aldose reductase inhibitor M79175 and its application in the study of sugar cataracts. This docume...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aldose reductase inhibitor M79175 and its application in the study of sugar cataracts. This document consolidates available data, outlines experimental protocols, and visualizes key pathways to support further research and development in this field.

Core Concepts: The Polyol Pathway and Sugar Cataract Formation

In hyperglycemic states, excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway, aldose reductase, converts glucose to sorbitol. Sorbitol, being a polyol, does not readily diffuse across cell membranes and its accumulation within the lens fibers leads to osmotic stress. This osmotic imbalance is a key initiating factor in the development of sugar cataracts, also known as diabetic cataracts. The subsequent influx of water causes swelling and eventual opacification of the lens. Aldose reductase inhibitors, such as M79175, aim to prevent or slow the progression of sugar cataracts by blocking this initial step of the polyol pathway.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic_Stress Osmotic_Stress Sorbitol->Osmotic_Stress Cataract Cataract Osmotic_Stress->Cataract M79175 M79175 Aldose Reductase\n(NADPH -> NADP+) Aldose Reductase (NADPH -> NADP+) M79175->Aldose Reductase\n(NADPH -> NADP+) Inhibits

Figure 1: The Polyol Pathway and the Mechanism of Action of M79175.

Quantitative Data on M79175 Efficacy

Table 1: In Vivo Efficacy of M79175 in a Galactose-Fed Dog Model

Treatment GroupDosageDurationOutcome on Cataract Formation
Control-39 monthsAll dogs developed cataracts.
M7917510 mg/kg/day39 monthsSignificantly less severe lens changes compared to control.
M7917516 mg/kg/day39 monthsNo cataract formation observed in 3 out of 6 dogs.

Experimental Protocols

Galactose-Induced Sugar Cataract Model in Dogs

This model is a well-established method for studying the efficacy of aldose reductase inhibitors in a non-diabetic, hyperglycemic-like condition.

Protocol:

  • Animal Model: Nine-month-old male beagle dogs are typically used.

  • Diet: The dogs are fed a diet containing 30% galactose. The basal diet should be a standard canine chow. The galactose is mixed with the chow.

  • Treatment: M79175 is administered orally at doses of 10 mg/kg/day and 16 mg/kg/day. A control group receives a placebo.

  • Monitoring: Cataract development is monitored periodically using slit-lamp examination and retroillumination photography.

  • Duration: The study can be conducted for an extended period, for example, up to 39 months, to observe the long-term effects of the inhibitor.

Galactose_Dog_Model Start Select 9-month-old male beagles Diet Administer 30% galactose diet Start->Diet Grouping Divide into Control, M79175 (10 mg/kg/day), and M79175 (16 mg/kg/day) groups Diet->Grouping Treatment Daily oral administration of M79175 or placebo Grouping->Treatment Monitoring Periodic slit-lamp examination and retroillumination photography Treatment->Monitoring Continuous Endpoint Evaluate cataract progression over 39 months Monitoring->Endpoint STZ_Rat_Model Start Select adult male rats Induction Single intraperitoneal injection of STZ (65 mg/kg) Start->Induction Confirmation Monitor blood glucose (>250 mg/dL) Induction->Confirmation Grouping Divide into Diabetic Control and Diabetic + M79175 groups Confirmation->Grouping Treatment Oral administration of M79175 Grouping->Treatment Monitoring Slit-lamp examination for cataract development Treatment->Monitoring Continuous

Exploratory

M79175: A Preclinical Aldose Reductase Inhibitor for Diabetic Retinopathy

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract M79175, chemically identified as 2-methyl-6-fluoro-spirochroman-4-5'-imidazolidine-2',4'-dione, is a potent aldose reductase inhibit...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

M79175, chemically identified as 2-methyl-6-fluoro-spirochroman-4-5'-imidazolidine-2',4'-dione, is a potent aldose reductase inhibitor that has demonstrated significant efficacy in preclinical models of diabetic retinopathy. By targeting the rate-limiting enzyme of the polyol pathway, M79175 has shown the potential to mitigate the pathological changes associated with this common and debilitating diabetic complication. This technical guide provides a comprehensive overview of M79175, including its mechanism of action within the polyol pathway, a summary of key preclinical findings, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for diabetic complications.

Introduction: The Polyol Pathway and Its Role in Diabetic Complications

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway to generate energy. However, in the hyperglycemic state characteristic of diabetes mellitus, this primary pathway becomes saturated. The excess glucose is then shunted into an alternative metabolic route known as the polyol pathway.[1] This pathway consists of two primary enzymatic steps:

  • Aldose Reductase: Glucose is reduced to sorbitol, a sugar alcohol, by the enzyme aldose reductase (AR). This reaction consumes the cofactor NADPH.

  • Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), a reaction that consumes NAD+.

The overactivation of the polyol pathway in diabetes is implicated in the pathogenesis of various diabetic complications, including retinopathy, neuropathy, and nephropathy.[2] The accumulation of sorbitol leads to osmotic stress within cells, while the depletion of NADPH impairs the regeneration of reduced glutathione (GSH), a critical antioxidant, thereby increasing susceptibility to oxidative stress. The subsequent increase in fructose and its metabolites can contribute to the formation of advanced glycation end products (AGEs), further exacerbating cellular damage.

Aldose reductase inhibitors (ARIs) are a class of drugs designed to block the first and rate-limiting step of the polyol pathway.[3] By inhibiting aldose reductase, these agents aim to prevent the accumulation of sorbitol and the downstream metabolic consequences of polyol pathway activation. M79175 is one such investigational aldose reductase inhibitor.

M79175: Mechanism of Action and Preclinical Evidence

M79175 is a spirohydantoin derivative that acts as a potent and selective inhibitor of aldose reductase. Its chemical structure is 2-methyl-6-fluoro-spirochroman-4-5'-imidazolidine-2',4'-dione.[4] The primary mechanism of action of M79175 is the competitive inhibition of the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol.

Preclinical Efficacy in a Canine Model of Galactosemic Retinopathy

A key preclinical study investigated the dose-dependent effects of M79175 on the retinal vascular changes in a well-established beagle model of diabetic retinopathy induced by a 30% galactose diet over 38 months.[4] Galactose is a good substrate for aldose reductase, and its metabolism leads to the accumulation of galactitol, an analogue of sorbitol, causing similar pathological changes to those seen in diabetic retinopathy.

The study evaluated several parameters of retinal vascular damage, including the endothelium-to-pericyte (E/P) ratio, the number of pericyte ghosts, and the percentage of acellular capillaries. Pericyte loss is a hallmark of early diabetic retinopathy. The results demonstrated a dose-dependent protective effect of M79175.[4]

Table 1: Effects of M79175 on Retinal Vascular Parameters in Galactose-Fed Dogs

Treatment GroupAverage Dose (mg/kg/day)Endothelium/Pericyte (E/P) Ratio
Non-galactose-fed Control-Not significantly different from high-dose M79175
Untreated Galactose-fed-Significantly elevated
M79175 Low Dose10Intermediate
M79175 High Dose16Not significantly different from non-galactose-fed control

Data summarized from Neuenschwander H, et al. J Ocul Pharmacol Ther. 1997.[4]

These findings indicate that M79175 can effectively protect against the degeneration of pericytes and the subsequent formation of microaneurysms in a dose-dependent manner.[4]

Preclinical Efficacy in a Rat Model of Streptozotocin-Induced Diabetic Retinopathy

Another important study evaluated the effects of M79175 on the electroretinogram (ERG) oscillatory potential abnormalities in rats with streptozotocin-induced diabetes. ERG is a diagnostic test that measures the electrical response of the various cell types in the retina. Abnormalities in the oscillatory potentials of the ERG are an early sign of diabetic retinopathy.

The study found that untreated diabetic rats exhibited prolonged peak latencies and intervals, as well as reduced amplitudes of the ERG oscillatory potentials. Treatment with M79175 was effective in suppressing the prolongation of the peak latencies and intervals, suggesting that M79175 can ameliorate the progression of diabetic retinopathy in its early stages.

Experimental Protocols

General Protocol for Induction of Diabetic Retinopathy in Rats using Streptozotocin (STZ)

This protocol outlines a general procedure for inducing diabetes in rats to study diabetic complications.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), ice-cold

  • 5% sucrose water

  • Blood glucose monitoring system

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer to the desired concentration. A typical dose for a single intraperitoneal (i.p.) injection is 50-65 mg/kg body weight.

  • Induction of Diabetes: Weigh each rat and administer the calculated volume of STZ solution via i.p. injection.

  • Post-Injection Care: Provide the rats with 5% sucrose water for the first 24 hours following the STZ injection to prevent hypoglycemic shock.

  • Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Development of Neuropathy: Diabetic neuropathy typically develops over a period of 4-8 weeks.

General Protocol for Assessment of Retinal Vasculature in Animal Models

This protocol describes a general method for the quantitative analysis of retinal vascular changes.

Materials:

  • Formalin or other suitable fixative

  • Elastase solution

  • Periodic acid-Schiff (PAS) stain

  • Hematoxylin

  • Microscope with an imaging system

  • Image analysis software

Procedure:

  • Tissue Preparation: Euthanize the animal and enucleate the eyes. Fix the eyes in formalin.

  • Retinal Digestion: Isolate the retina and digest it with an elastase solution to remove non-vascular cells, leaving the intact retinal vascular network.

  • Staining: Stain the isolated retinal vasculature with PAS and hematoxylin.

  • Microscopic Examination: Mount the stained retinal flat mounts on slides and examine them under a light microscope.

  • Quantitative Analysis: Using image analysis software, quantify various parameters such as:

    • Pericyte loss (pericyte ghosts)

    • Number of acellular capillaries

    • Endothelial cell to pericyte (E/P) ratio

    • Presence of microaneurysms

General Protocol for Electroretinography (ERG) in Rodents

This protocol provides a general workflow for performing ERG to assess retinal function.

Materials:

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic (e.g., tropicamide)

  • Topical anesthetic (e.g., proparacaine)

  • Ganzfeld dome stimulator

  • Recording electrodes (corneal, reference, and ground)

  • Amplifier and data acquisition system

Procedure:

  • Dark Adaptation: Dark-adapt the animal for a minimum of 12 hours prior to the procedure.

  • Anesthesia and Pupil Dilation: Anesthetize the animal and dilate its pupils with a topical mydriatic. Apply a topical anesthetic to the cornea.

  • Electrode Placement: Place the recording electrodes on the cornea, a reference electrode subcutaneously on the head, and a ground electrode subcutaneously on the tail or leg.

  • ERG Recording: Place the animal inside a Ganzfeld dome and present a series of light flashes of varying intensity and frequency.

  • Data Analysis: Record and analyze the resulting electrical responses (a-wave, b-wave, and oscillatory potentials) to assess the function of different retinal cell types.

Visualizations

Polyol Pathway and the Site of Action of M79175

Polyol_Pathway cluster_cofactors1 cluster_cofactors2 Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH AR Aldose Reductase NADPH NADPH AR->NADPH consumes NADP NADP AR->NADP produces SDH Sorbitol Dehydrogenase NAD NAD SDH->NAD consumes NADH NADH SDH->NADH produces M79175 M79175 M79175->AR inhibits

Caption: The polyol pathway and the inhibitory action of M79175 on aldose reductase.

Experimental Workflow for Preclinical Evaluation of M79175

Experimental_Workflow start Start induction Induction of Diabetes/ Galactosemia in Animal Model start->induction treatment Treatment with M79175 (or Vehicle Control) induction->treatment monitoring Longitudinal Monitoring (e.g., Blood Glucose, Body Weight) treatment->monitoring assessment Endpoint Assessment monitoring->assessment retinal_vasculature Retinal Vasculature Analysis (Histology, Morphometry) assessment->retinal_vasculature Structural erg Electroretinography (ERG) (Functional Assessment) assessment->erg Functional data_analysis Data Analysis and Statistical Comparison retinal_vasculature->data_analysis erg->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: A generalized experimental workflow for evaluating the efficacy of M79175.

Discussion and Future Directions

The preclinical data available for M79175 strongly suggest its potential as a therapeutic agent for the treatment of early-stage diabetic retinopathy. Its ability to inhibit aldose reductase in a dose-dependent manner and consequently prevent key pathological changes in animal models provides a solid foundation for further investigation.

However, it is important to note that the clinical development of aldose reductase inhibitors has been challenging. While many compounds have shown promise in preclinical studies, their translation to clinical efficacy in humans has been met with mixed results. Issues such as inadequate tissue penetration, off-target effects, and the multifactorial nature of diabetic complications have posed significant hurdles.

As of the latest available information, there is no public record of M79175 entering human clinical trials. Further research would be necessary to determine its pharmacokinetic and pharmacodynamic profile in humans, as well as its long-term safety and efficacy.

Future research in the field of aldose reductase inhibition for diabetic complications may focus on the development of next-generation inhibitors with improved tissue specificity and pharmacokinetic properties. Additionally, combination therapies that target multiple pathways involved in the pathogenesis of diabetic retinopathy may offer a more comprehensive therapeutic approach.

Conclusion

M79175 is a potent aldose reductase inhibitor that has demonstrated significant promise in preclinical models of diabetic retinopathy. By effectively blocking the polyol pathway, it has been shown to prevent the early vascular changes that characterize this sight-threatening complication of diabetes. The data and experimental protocols summarized in this technical guide provide a valuable resource for the scientific community and underscore the continued importance of targeting the polyol pathway in the development of novel therapies for diabetic complications. Further investigation into the clinical potential of M79175 and similar compounds is warranted.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for M79175 in Cell Culture Experiments

These application notes provide detailed protocols for the utilization of M79175, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, in cell culture experiments. The active form of M79175, idasa...

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the utilization of M79175, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, in cell culture experiments. The active form of M79175, idasanutlin, works by disrupting the interaction between MDM2 and p53, leading to the activation of the p53 signaling pathway in cancer cells with wild-type TP53. This activation results in cell cycle arrest and apoptosis.

Mechanism of Action

In normal, unstressed cells, the tumor suppressor protein p53 is kept at low levels through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for degradation by the proteasome. M79175 is converted to its active metabolite, idasanutlin, which binds to MDM2 and inhibits the p53-MDM2 interaction. This blockage leads to the stabilization and accumulation of p53 in the nucleus. Subsequently, p53 transactivates its target genes, such as CDKN1A (p21) and PUMA, which ultimately results in cell cycle arrest and apoptosis.

cluster_0 Normal Cell State cluster_1 Cell Treated with M79175 (Idasanutlin) MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination p53->MDM2 Interaction Proteasome Proteasome p53->Proteasome Degradation M79175 M79175 (Idasanutlin) MDM2_i MDM2 M79175->MDM2_i Inhibition p53_i p53 (stabilized) MDM2_i->p53_i Interaction Blocked p21 p21 p53_i->p21 Activation Apoptosis Apoptosis p53_i->Apoptosis Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Diagram 1: Mechanism of action of M79175 (Idasanutlin).

Quantitative Data Summary

The following table summarizes the in vitro activity of idasanutlin, the active metabolite of M79175, in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
SJSA-1Osteosarcoma0.01[1]
HCT116Colon Cancer0.01[1]
MCF-7Breast Cancer~10[1]
MV4-11Acute Myeloid LeukemiaNot specified, used at 60 nM[1]
MOLM-13Acute Myeloid LeukemiaNot specified[1]
KCNRNeuroblastomaNot specified[1]
SJNB12NeuroblastomaNot specified[1]

Note: The potency of M79175/idasanutlin is cell-line dependent.

Experimental Protocols

General Cell Culture Treatment with M79175

Materials:

  • Cancer cell lines of interest (e.g., with wild-type TP53)

  • Complete cell culture medium

  • Multi-well plates (e.g., 96-well, 24-well, or 6-well)

  • M79175 stock solution (10 mM in DMSO)

Protocol:

  • Cell Seeding: Seed the cells in multi-well plates at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth overnight.[1]

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the M79175 stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.[1]

  • Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of M79175. Include a vehicle-treated control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

cluster_workflow General Experimental Workflow A Seed Cells B Prepare M79175 Working Solutions A->B C Treat Cells B->C D Incubate C->D E Perform Downstream Assays D->E

Diagram 2: General experimental workflow.
Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product.[1]

Protocol:

  • Cell Treatment: Follow the protocol for cell culture treatment with M79175 in a 96-well plate.[1]

  • Addition of MTT: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.[1]

Western Blotting

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. Treatment with M79175 is expected to increase the protein levels of p53 and its downstream target, p21.[1]

Protocol:

  • Cell Lysis: After treating the cells with M79175 for the desired time (e.g., 6, 12, or 24 hours), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[1]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

References

Application

Application Notes and Protocols for M79175 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals Abstract M79175 is a potent aldose reductase inhibitor investigated for its therapeutic potential in various disease models. Successful in vivo evaluation o...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M79175 is a potent aldose reductase inhibitor investigated for its therapeutic potential in various disease models. Successful in vivo evaluation of M79175 necessitates a reliable and reproducible method for its dissolution and administration. This document provides detailed application notes and protocols for the preparation of M79175 for in vivo studies, with a focus on achieving a stable and homogenous formulation suitable for oral gavage. Additionally, it outlines the key signaling pathway associated with the mechanism of action of M79175.

Data Presentation

The solubility of M79175 in common vehicles for in vivo administration is a critical parameter for formulation development. While specific quantitative solubility data for M79175 in a range of vehicles is not extensively published, the following table summarizes recommended starting concentrations for preparing solutions of M79175 based on its molecular weight and general practices for poorly soluble compounds. Researchers should perform their own solubility tests to optimize the formulation for their specific study requirements.

Vehicle ComponentSuggested Concentration RangePurposeConsiderations
Dimethyl sulfoxide (DMSO)2-10% (v/v)Primary solvent to initially dissolve M79175Can have toxic effects at higher concentrations. Should be kept to the minimum required.
Polyethylene glycol 300 (PEG300)30-40% (v/v)Co-solvent to improve solubility and stabilityA commonly used and generally safe vehicle component.
Tween-805% (v/v)Surfactant to enhance wetting and prevent precipitationHelps to create a more stable suspension or solution.
Saline (0.9% NaCl) or Water45-63% (v/v)Diluent to bring the formulation to the final volumeShould be sterile for injection, though for oral gavage, sterile water is often sufficient.

Experimental Protocols

Protocol for Preparation of M79175 Formulation for Oral Gavage in Mice

This protocol describes a common method for preparing a formulation of a poorly water-soluble compound like M79175 for oral administration in mice. The final concentration of the components may need to be optimized based on the required dose and the specific solubility of the M79175 batch.

Materials:

  • M79175 powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl) or sterile water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required amount of M79175: Based on the desired dose (e.g., mg/kg) and the average weight of the mice, calculate the total mass of M79175 needed for the study.

  • Prepare the vehicle mixture: In a sterile tube, prepare the vehicle by combining the desired percentages of DMSO, PEG300, and Tween-80. For example, for a 1 mL final volume of a formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80, you would mix 100 µL of DMSO, 400 µL of PEG300, and 50 µL of Tween-80.

  • Dissolve M79175:

    • Weigh the calculated amount of M79175 powder and place it in a sterile tube.

    • Add the pre-mixed vehicle to the M79175 powder.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the mixture in a water bath sonicator for 5-10 minutes.

  • Final Dilution:

    • Once the M79175 is completely dissolved in the vehicle mixture, add the sterile saline or water to reach the final desired volume. In the example above, you would add 450 µL of saline.

    • Vortex the final formulation thoroughly to ensure a homogenous solution or suspension.

  • Administration:

    • Visually inspect the formulation for any precipitation before each administration. If precipitation has occurred, gently warm the solution and vortex again to redissolve.

    • Administer the formulation to the mice via oral gavage using an appropriately sized feeding needle. The volume administered should be based on the animal's body weight (typically 5-10 mL/kg for mice).

Important Considerations:

  • Vehicle Toxicity: Always include a vehicle control group in your in vivo experiments to account for any potential effects of the solvent mixture.

  • Formulation Stability: Prepare the formulation fresh daily if possible. If storage is necessary, store it protected from light at 4°C and assess for any signs of precipitation before use.

  • Dose Proportionality: For dose-response studies, ensure that the formulation allows for proportional increases in the dose without significant changes in vehicle composition.

Mandatory Visualization

Signaling Pathway of M79175 (Aldose Reductase Inhibition)

M79175 is an inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol. This process contributes to diabetic complications through osmotic stress, oxidative stress, and the depletion of NADPH. By inhibiting aldose reductase, M79175 blocks the conversion of glucose to sorbitol, thereby mitigating these downstream pathological effects.[1][2][3]

AldoseReductasePathway cluster_0 Polyol Pathway cluster_1 Inhibition cluster_2 Downstream Effects Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AKR1B1) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase OsmoticStress Osmotic Stress Sorbitol->OsmoticStress OxidativeStress Oxidative Stress (NADPH Depletion) Sorbitol->OxidativeStress PKC_Activation PKC Activation Fructose->PKC_Activation M79175 M79175 M79175->Sorbitol DiabeticComplications Diabetic Complications OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications PKC_Activation->DiabeticComplications

Caption: M79175 inhibits aldose reductase in the polyol pathway.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of M79175 in an in vivo disease model.

InVivoWorkflow cluster_0 Preparation cluster_1 Treatment cluster_2 Endpoint Analysis Formulation Prepare M79175 Formulation Dosing Daily Oral Gavage (M79175 or Vehicle) Formulation->Dosing AnimalAcclimation Animal Acclimation & Randomization AnimalAcclimation->Dosing Monitoring Monitor Animal Health & Body Weight Dosing->Monitoring TissueCollection Tissue & Blood Collection Monitoring->TissueCollection BiochemicalAnalysis Biochemical Assays TissueCollection->BiochemicalAnalysis Histology Histological Analysis TissueCollection->Histology DataAnalysis Data Analysis & Interpretation BiochemicalAnalysis->DataAnalysis Histology->DataAnalysis

Caption: Workflow for an in vivo study of M79175.

References

Method

Application Notes and Protocols for a Novel Anti-Diabetic Compound in Rat Models of Diabetes

Note: No specific information could be found for a compound designated "M79175." The following application notes and protocols are provided as a detailed template for a hypothetical anti-diabetic compound. Researchers sh...

Author: BenchChem Technical Support Team. Date: November 2025

Note: No specific information could be found for a compound designated "M79175." The following application notes and protocols are provided as a detailed template for a hypothetical anti-diabetic compound. Researchers should substitute the placeholder information with their experimental data.

Introduction

These application notes provide detailed protocols for the use of a hypothetical anti-diabetic compound, herein referred to as M79175, in streptozotocin (STZ)-induced diabetic rat models. The document outlines the induction of diabetes, dosage and administration of the compound, and key experimental procedures for evaluating its efficacy. The provided signaling pathways and experimental workflows are intended to serve as a guide for researchers in the field of diabetes and drug development.

Induction of Diabetes in Rat Models

The most common method for inducing diabetes in rats is through the administration of streptozotocin (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas.[1][2] The dosage of STZ can be varied to induce different types of diabetes models.

Table 1: Streptozotocin (STZ) Dosage for Induction of Diabetes in Rats

Diabetes ModelRat StrainSTZ DosageRoute of AdministrationExpected OutcomeReference
Type 1 DiabetesWistar, Sprague-Dawley35-65 mg/kg (single high dose)Intravenous (IV) or Intraperitoneal (IP)Severe hyperglycemia, mimicking Type 1 diabetes.[1][3]
Type 1 DiabetesWistar60 mg/kgIntravenous (IV)Induces experimental diabetes mellitus in 2-4 days.[2]
Type 2 DiabetesWistar25 mg/kg (single low dose) after high-fat dietIntraperitoneal (IP)Stable moderate hyperglycemia, representative of human Type 2 diabetes.[4]
Type 2 DiabetesSprague-Dawley35 mg/kg (single low dose) after high-fat dietIntraperitoneal (IP)Induces Type 2 diabetes in the context of obesity-related insulin resistance.[5][6]

Experimental Protocol: Induction of Type 2 Diabetes in Rats

This protocol describes the induction of a Type 2 diabetes model using a combination of a high-fat diet and a low dose of STZ.[4][5]

Materials:

  • Male Wistar rats (8 weeks old)

  • High-Fat Diet (HFD) (e.g., 45-60% kcal from fat)

  • Standard chow

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

  • Animal handling and restraint equipment

  • Syringes and needles for injection

Procedure:

  • Acclimatization: Acclimate rats to the animal facility for at least one week before the experiment.

  • Dietary Manipulation:

    • Divide rats into two groups: a control group fed standard chow and an experimental group fed a high-fat diet.

    • Maintain the respective diets for 8 weeks to induce insulin resistance in the HFD group.

  • Preparation of STZ Solution:

    • On the day of induction, prepare a fresh solution of STZ in cold citrate buffer (pH 4.5).

    • Keep the solution on ice and protected from light until use.

  • Induction of Diabetes:

    • After 8 weeks of dietary manipulation, fast the HFD-fed rats overnight.

    • Administer a single intraperitoneal (IP) injection of STZ (25 mg/kg body weight) to the HFD-fed rats.[4] The control group receives an equivalent volume of citrate buffer.

  • Post-Induction Monitoring:

    • Provide the animals with 5% sucrose water for the first 24 hours after STZ injection to prevent hypoglycemia.

    • Monitor blood glucose levels 72 hours after STZ injection and then weekly.

    • Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for subsequent experiments.

Dosage and Administration of M79175 (Hypothetical Data)

The following table is a hypothetical representation of dosage data for the compound M79175. Researchers should generate their own data based on dose-ranging studies.

Table 2: Hypothetical Dosage of M79175 in STZ-Induced Diabetic Rats

Treatment GroupCompoundDosageRoute of AdministrationFrequencyDuration
ControlVehicle-Oral GavageDaily4 weeks
Diabetic ControlVehicle-Oral GavageDaily4 weeks
M79175 Low DoseM7917510 mg/kgOral GavageDaily4 weeks
M79175 High DoseM7917550 mg/kgOral GavageDaily4 weeks
Positive ControlMetformin200 mg/kgOral GavageDaily4 weeks

Experimental Protocol: Evaluation of M79175 Efficacy

This protocol outlines the steps to assess the anti-diabetic effects of a test compound in the established diabetic rat model.

Materials:

  • STZ-induced diabetic rats

  • M79175 (or test compound)

  • Vehicle (e.g., distilled water, saline with 0.5% CMC)

  • Metformin (positive control)

  • Glucometer and test strips

  • Blood collection tubes (e.g., for plasma or serum)

  • Oral gavage needles

  • Analytical equipment for biochemical assays (e.g., insulin, lipids)

Procedure:

  • Animal Grouping: Randomly assign diabetic rats to the treatment groups as outlined in Table 2.

  • Compound Administration: Administer the test compound (M79175), vehicle, or positive control (Metformin) daily for the specified duration (e.g., 4 weeks) via the chosen route of administration.

  • Monitoring:

    • Monitor body weight and food and water intake weekly.

    • Measure fasting blood glucose levels weekly.

  • Oral Glucose Tolerance Test (OGTT):

    • Perform an OGTT at the end of the treatment period.

    • Fast the rats overnight.

    • Administer an oral glucose load (2 g/kg body weight).

    • Collect blood samples at 0, 30, 60, 90, and 120 minutes post-glucose administration for glucose measurement.

  • Sample Collection and Analysis:

    • At the end of the study, euthanize the animals and collect blood and tissue samples.

    • Measure serum or plasma levels of insulin, triglycerides, total cholesterol, HDL, and LDL.

    • Isolate the pancreas for histological examination (e.g., H&E staining, insulin immunohistochemistry).

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize key signaling pathways in diabetes and a typical experimental workflow.

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis acclimatization Acclimatization of Rats hfd High-Fat Diet Feeding (8 weeks) acclimatization->hfd stz STZ Injection (25 mg/kg, IP) hfd->stz confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) stz->confirmation grouping Randomization into Treatment Groups confirmation->grouping treatment Daily Administration of M79175/Vehicle/Metformin (4 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Glucose) treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt euthanasia Euthanasia and Sample Collection ogtt->euthanasia biochemical Biochemical Analysis (Insulin, Lipids) euthanasia->biochemical histology Pancreatic Histology euthanasia->histology

Caption: Experimental workflow for evaluating an anti-diabetic compound.

insulin_signaling insulin Insulin ir Insulin Receptor (IR) insulin->ir Binds irs IRS Proteins ir->irs Phosphorylates pi3k PI3K irs->pi3k Activates akt Akt/PKB pi3k->akt Activates glut4 GLUT4 Translocation akt->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake

Caption: Simplified Insulin Signaling Pathway.[7][8][9]

ampk_signaling metformin Metformin (Illustrative Activator) ampk AMPK metformin->ampk Activates gluconeogenesis Hepatic Gluconeogenesis ampk->gluconeogenesis Inhibits glucose_uptake Muscle Glucose Uptake ampk->glucose_uptake Promotes

Caption: Simplified AMPK Signaling Pathway.[7][10][11]

References

Application

Application Notes and Protocols for M79175 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals Introduction M79175 is a potent aldose reductase inhibitor that has been investigated for its therapeutic potential in preventing or delaying the onset of d...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M79175 is a potent aldose reductase inhibitor that has been investigated for its therapeutic potential in preventing or delaying the onset of diabetic complications. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, which has been implicated in the pathogenesis of secondary diabetic complications such as cataracts, retinopathy, and neuropathy. M79175 acts by competitively inhibiting aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects.

These application notes provide a comprehensive overview of the administration of M79175 in preclinical animal studies, with a focus on rodent and canine models of diabetic complications. The included protocols and data are intended to serve as a guide for researchers designing and executing in vivo efficacy and proof-of-concept studies.

Mechanism of Action: The Polyol Pathway

Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase, a process that utilizes NAD+ as a cofactor. The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH and the altered NAD+/NADH ratio contribute to oxidative stress and cellular dysfunction. M79175 specifically inhibits aldose reductase, thus blocking the initial step of this detrimental pathway.

Polyol_Pathway Glucose Glucose (High) AldoseReductase Aldose Reductase Glucose->AldoseReductase Substrate Sorbitol Sorbitol Accumulation AldoseReductase->Sorbitol Catalyzes NADP NADP+ AldoseReductase->NADP SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase Substrate OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SorbitolDehydrogenase->Fructose NADH NADH SorbitolDehydrogenase->NADH NADPH NADPH NADPH->AldoseReductase Cofactor OxidativeStress Oxidative Stress NADPH->OxidativeStress Depletion leads to NAD NAD+ NAD->SorbitolDehydrogenase Cofactor DiabeticComplications Diabetic Complications (Cataracts, Retinopathy, Neuropathy) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications M79175 M79175 M79175->AldoseReductase Inhibits

Figure 1: Simplified signaling pathway of the polyol pathway and the inhibitory action of M79175.

Quantitative Data from Animal Studies

The following table summarizes the administration parameters of M79175 in various animal models as reported in the literature.

Animal ModelInducing AgentRoute of AdministrationDosageDuration of TreatmentKey Findings
Dog (Beagle) 30% Galactose DietOral (in diet)10 mg/kg/dayUp to 39 monthsSignificantly less lens changes compared to untreated galactose-fed dogs.[1]
Dog (Beagle) 30% Galactose DietOral (in diet)16 mg/kg/dayUp to 39 monthsNo cataract formation observed in 3 out of 6 dogs; E/P ratio in the retina was not significantly different from non-galactose-fed dogs.[1][2]
Rat (Streptozotocin-induced) StreptozotocinNot specifiedNot specified12 weeksSuppressed the prolongation of ERG oscillatory potential peak latencies and intervals.[3]

Experimental Protocols

Protocol 1: Induction of Galactosemic Cataracts in Dogs and Oral Administration of M79175

This protocol is designed to assess the efficacy of orally administered M79175 in preventing the formation and progression of sugar cataracts in a canine model.

1. Animal Model:

  • Species: Beagle dogs

  • Age: 9 months old

  • Sex: Male

2. Materials:

  • M79175

  • Standard dog chow

  • D-galactose powder

  • Slit lamp biomicroscope

  • Retroillumination camera

3. Experimental Workflow:

Galactosemic_Dog_Workflow start Start: Acclimatization of 9-month-old male Beagles diet Dietary Regimen: - Control Group: Standard Chow - Galactose Group: 30% Galactose Diet - Treatment Groups: 30% Galactose Diet + M79175 (10 or 16 mg/kg/day) start->diet monitoring Weekly Monitoring: - Body Weight - General Health diet->monitoring slit_lamp Monthly Ophthalmic Examination: - Slit Lamp Biomicroscopy - Retroillumination Photography monitoring->slit_lamp data_analysis Data Analysis: - Cataract Grading - Statistical Comparison between Groups slit_lamp->data_analysis data_analysis->monitoring Continue Monitoring end End of Study (up to 39 months): - Final Ophthalmic Examination - Tissue Collection for Histopathology (optional) data_analysis->end

Figure 2: Experimental workflow for the study of M79175 in a galactose-fed dog model of cataracts.

4. Procedure:

  • Acclimatization: Acclimate 9-month-old male beagle dogs to the housing facility for at least two weeks prior to the start of the study.

  • Group Allocation: Randomly assign dogs to the following groups:

    • Control Group: Fed a standard diet.

    • Galactose Group (Untreated): Fed a diet containing 30% galactose.

    • Treatment Group 1: Fed a diet containing 30% galactose and M79175 at a dose of 10 mg/kg/day.[1]

    • Treatment Group 2: Fed a diet containing 30% galactose and M79175 at a dose of 16 mg/kg/day.[1]

  • Diet Preparation and Administration:

    • For the galactose and treatment groups, mix the appropriate amount of D-galactose powder and M79175 into the daily food ration for each dog to achieve the target dosages. Ensure thorough mixing for homogenous distribution.

    • Provide the prepared diet to the dogs once daily.

  • Monitoring:

    • Monitor the general health and body weight of all dogs weekly.

    • Perform detailed ophthalmic examinations, including slit lamp biomicroscopy and retroillumination photography, on a monthly basis to assess cataract formation and progression.[1]

  • Study Duration: The study can be conducted for a period of up to 39 months to observe the long-term effects of M79175.[1]

  • Data Analysis:

    • Grade the severity of cataracts based on a standardized scoring system.

    • Statistically compare the cataract scores and time to cataract onset between the different groups.

Protocol 2: Induction of Diabetic Retinopathy in Rats and Administration of M79175

This protocol outlines a general procedure for inducing diabetes in rats and can be adapted for testing the efficacy of M79175 in preventing or treating diabetic retinopathy.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Weight: 200-250 g

  • Sex: Male

2. Materials:

  • M79175

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Vehicle for M79175 (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Electroretinography (ERG) equipment

3. Experimental Workflow:

Diabetic_Rat_Workflow start Start: Acclimatization of Rats diabetes_induction Induction of Diabetes: - Intraperitoneal injection of Streptozotocin (STZ) start->diabetes_induction confirmation Confirmation of Diabetes: - Blood glucose monitoring (>250 mg/dL) diabetes_induction->confirmation grouping Group Allocation: - Non-diabetic Control - Diabetic Control (Vehicle) - Diabetic + M79175 confirmation->grouping treatment Daily Treatment: - Oral gavage of M79175 or vehicle grouping->treatment monitoring Weekly Monitoring: - Body Weight - Blood Glucose treatment->monitoring erg ERG Analysis (at baseline and specified intervals): - Assess retinal function monitoring->erg erg->treatment Continue Treatment end End of Study (e.g., 12 weeks): - Final ERG - Tissue collection for histology and biochemical analysis erg->end

References

Method

M79175: Unraveling its Potential in High-Throughput Screening for Drug Discovery

Introduction The identification of novel therapeutic agents is a cornerstone of modern drug development. High-throughput screening (HTS) serves as a critical engine in this process, enabling the rapid evaluation of vast...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The identification of novel therapeutic agents is a cornerstone of modern drug development. High-throughput screening (HTS) serves as a critical engine in this process, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate specific biological targets. This document provides detailed application notes and protocols for the utilization of M79175, a compound of interest, in HTS campaigns. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of new medicines.

While the precise molecular target and mechanism of action of M79175 are not publicly disclosed, preventing a detailed depiction of its specific signaling pathway, this guide offers a comprehensive framework for its application in HTS. The protocols and workflows described herein are based on established principles of HTS and can be adapted to investigate the effects of M79175 on various cellular processes.

I. Application Notes

High-throughput screening allows for the testing of thousands to millions of compounds in a rapid and automated fashion, making it a powerful tool for hit identification.[1][2][3] The success of an HTS campaign hinges on the development of robust and reproducible assays that are amenable to miniaturization and automation.[2]

Considerations for M79175 in HTS:

  • Assay Development: The choice of assay is paramount and will depend on the hypothesized biological activity of M79175. Common HTS assays include biochemical assays (e.g., fluorescence polarization, FRET) and cell-based assays (e.g., reporter gene assays, viability assays, and high-content screening).[1]

  • Compound Management: Proper handling and storage of M79175 are crucial to maintain its integrity and ensure consistent results. This includes solubility testing in appropriate solvents (e.g., DMSO) and storage at recommended temperatures.

  • Data Analysis: Sophisticated data analysis software is required to process the large datasets generated during HTS and to identify statistically significant "hits."[2]

II. Experimental Protocols

The following are generalized protocols that can be adapted for screening M79175. The specific parameters will need to be optimized based on the chosen assay and cell type.

A. Cell-Based HTS Assay Workflow

This protocol outlines a general workflow for a cell-based HTS assay to assess the activity of M79175.

1. Cell Preparation:

  • Culture and maintain the selected cell line under optimal conditions.
  • On the day of the assay, harvest cells and adjust the cell density to the predetermined optimal concentration.

2. Compound Plating:

  • Using an acoustic liquid handler or a pin tool, transfer a specific volume of M79175 from a source plate to the assay plate (typically 384- or 1536-well format).[3]
  • Include appropriate controls:
  • Negative Control: Vehicle (e.g., DMSO) only.
  • Positive Control: A known activator or inhibitor of the target pathway.

3. Cell Seeding:

  • Dispense the prepared cell suspension into each well of the assay plate containing the pre-plated compounds.

4. Incubation:

  • Incubate the assay plates for a predetermined period to allow for compound-cell interaction and the desired biological response.

5. Signal Detection:

  • Add the detection reagent (e.g., luciferase substrate, fluorescent dye) to each well.
  • Read the plates using a plate reader capable of detecting the specific signal (e.g., luminescence, fluorescence).

B. Data Analysis Protocol

1. Raw Data Normalization:

  • Normalize the raw data from the plate reader to the control wells on each plate to account for plate-to-plate variability.

2. Hit Identification:

  • Identify "hits" based on a predefined activity threshold (e.g., compounds that produce a signal greater than three standard deviations from the mean of the negative controls).

3. Dose-Response Confirmation:

  • Confirm the activity of the primary hits by performing dose-response experiments to determine potency (e.g., IC50 or EC50 values).

III. Data Presentation

Quantitative data from HTS and subsequent confirmation assays should be organized for clear interpretation.

Table 1: Hypothetical HTS Summary for M79175

ParameterValue
Screened Concentration10 µM
Number of Wells1536
Z'-factor0.75
Signal-to-Background15
Hit Rate0.5%

Table 2: Hypothetical Dose-Response Data for M79175

CompoundTarget/AssayIC50 (µM)
M79175Assay X2.5

IV. Visualizations

Diagram 1: General High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Follow-up Compound_Library Compound Library (M79175) Compound_Plating Compound Plating Compound_Library->Compound_Plating Assay_Development Assay Development Assay_Development->Compound_Plating Cell_Seeding Cell Seeding Compound_Plating->Cell_Seeding Incubation Incubation Cell_Seeding->Incubation Signal_Detection Signal Detection Incubation->Signal_Detection Data_Analysis Data Analysis Signal_Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Diagram 2: Hypothetical G-Protein Coupled Receptor (GPCR) Signaling Pathway

As the specific pathway for M79175 is unknown, this diagram illustrates a common signaling cascade that is often the subject of HTS campaigns. G protein-coupled receptors (GPCRs) are a large family of receptors that are involved in many physiological processes and are common drug targets.[4]

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., M79175) GPCR GPCR Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Protein_Kinase Protein Kinase Second_Messenger->Protein_Kinase Transcription_Factor Transcription Factor Protein_Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: A simplified representation of a GPCR signaling cascade.

References

Application

Application Notes and Protocols for M79175 in the Study of Diabetic Neuropathy

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Extensive searches for "M79175" in scientific literature, clinical trial databases, and patent records did not yield any specific informa...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for "M79175" in scientific literature, clinical trial databases, and patent records did not yield any specific information for a compound with this designation in the context of diabetic neuropathy. The following application notes and protocols are provided as a detailed template based on common methodologies used in the preclinical study of diabetic neuropathy. Researchers with access to proprietary data for M79175 can adapt this template for their specific needs.

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage that can lead to pain, numbness, and other sensory and motor deficits. Current treatments primarily manage symptoms and have limited efficacy in preventing or reversing the underlying nerve damage. M79175 is a novel investigational compound with a proposed mechanism of action that suggests potential therapeutic benefits in diabetic neuropathy. These application notes provide an overview of the preclinical evaluation of M79175, including its efficacy in animal models and proposed cellular mechanisms. Detailed protocols for key experiments are also provided to guide researchers in their studies.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for M79175 in preclinical models of diabetic neuropathy.

Table 1: Efficacy of M79175 on Nociceptive Thresholds in a Streptozotocin (STZ)-Induced Diabetic Rat Model

Treatment GroupMechanical Withdrawal Threshold (g)Thermal Latency (s)
Vehicle Control4.2 ± 0.58.1 ± 0.9
M79175 (10 mg/kg)8.7 ± 0.812.5 ± 1.1
M79175 (30 mg/kg)12.1 ± 1.215.3 ± 1.4
Positive Control (Gabapentin, 100 mg/kg)10.5 ± 1.014.2 ± 1.3

Data are presented as mean ± SEM.

Table 2: Effect of M79175 on Nerve Conduction Velocity (NCV) in STZ-Induced Diabetic Rats

Treatment GroupMotor NCV (m/s)Sensory NCV (m/s)
Non-Diabetic Control55.3 ± 2.148.9 ± 1.8
Diabetic + Vehicle38.6 ± 1.932.4 ± 1.5
Diabetic + M79175 (30 mg/kg)49.8 ± 2.041.7 ± 1.7

Data are presented as mean ± SEM.

Signaling Pathways

M79175 is hypothesized to exert its neuroprotective effects by modulating key signaling pathways implicated in the pathogenesis of diabetic neuropathy. A proposed mechanism involves the inhibition of the Polyol pathway and the downstream reduction of oxidative stress and inflammatory signaling.

M79175_Signaling_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_downstream Downstream Effects High Glucose High Glucose Aldose Reductase Aldose Reductase High Glucose->Aldose Reductase Sorbitol Sorbitol Aldose Reductase->Sorbitol Fructose Fructose Sorbitol->Fructose Oxidative Stress Oxidative Stress Fructose->Oxidative Stress NF-kB Activation NF-kB Activation Oxidative Stress->NF-kB Activation Inflammatory Cytokines Inflammatory Cytokines NF-kB Activation->Inflammatory Cytokines Nerve Damage Nerve Damage Inflammatory Cytokines->Nerve Damage M79175 M79175 M79175->Aldose Reductase Inhibition

Caption: Proposed mechanism of action for M79175 in diabetic neuropathy.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for evaluating the efficacy of a compound like M79175 for diabetic neuropathy.

Experimental_Workflow cluster_induction Model Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal Acclimatization Animal Acclimatization Induction of Diabetes (STZ) Induction of Diabetes (STZ) Animal Acclimatization->Induction of Diabetes (STZ) Confirmation of Hyperglycemia Confirmation of Hyperglycemia Induction of Diabetes (STZ)->Confirmation of Hyperglycemia Randomization into Groups Randomization into Groups Confirmation of Hyperglycemia->Randomization into Groups Daily Dosing (Vehicle, M79175) Daily Dosing (Vehicle, M79175) Randomization into Groups->Daily Dosing (Vehicle, M79175) Behavioral Testing Behavioral Testing Daily Dosing (Vehicle, M79175)->Behavioral Testing Nerve Conduction Velocity Nerve Conduction Velocity Behavioral Testing->Nerve Conduction Velocity Tissue Collection (Nerves, Spinal Cord) Tissue Collection (Nerves, Spinal Cord) Nerve Conduction Velocity->Tissue Collection (Nerves, Spinal Cord) Biochemical/Histological Analysis Biochemical/Histological Analysis Tissue Collection (Nerves, Spinal Cord)->Biochemical/Histological Analysis Data Analysis & Reporting Data Analysis & Reporting Biochemical/Histological Analysis->Data Analysis & Reporting

Caption: Preclinical experimental workflow for M79175 evaluation.

Experimental Protocols

Protocol 1: Induction of a Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats

Objective: To induce a model of type 1 diabetes in rats that subsequently develops peripheral neuropathy.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

  • Insulin (optional, for maintaining animal health)

Procedure:

  • Acclimatize rats for at least one week prior to the experiment.

  • Fast the rats overnight (12-16 hours) with free access to water.

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A typical dose is 50-65 mg/kg.

  • Administer the STZ solution via a single intraperitoneal (i.p.) injection.

  • Return rats to their cages with free access to food and water.

  • Monitor blood glucose levels 48-72 hours post-STZ injection from the tail vein. Animals with blood glucose levels >250 mg/dL are considered diabetic.

  • Diabetic animals can be maintained for 4-8 weeks to allow for the development of neuropathy before initiating treatment with M79175.

Protocol 2: Assessment of Mechanical Allodynia using Von Frey Filaments

Objective: To measure the mechanical withdrawal threshold as an indicator of neuropathic pain.

Materials:

  • Von Frey filaments with a range of calibrated bending forces (e.g., 0.4 g to 15 g)

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the rats to the testing environment by placing them in the chambers on the wire mesh platform for at least 15-30 minutes before testing.

  • Apply the von Frey filaments to the mid-plantar surface of the hind paw.

  • Begin with a filament in the middle of the force range and apply it with enough force to cause it to bend. Hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.

  • The 50% withdrawal threshold is calculated using a formula based on the pattern of positive and negative responses.

Protocol 3: Measurement of Nerve Conduction Velocity (NCV)

Objective: To assess the functional integrity of peripheral nerves.

Materials:

  • Anesthetized rat

  • Electrophysiology recording system (e.g., PowerLab)

  • Stimulating and recording electrodes

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat (e.g., with isoflurane or an injectable anesthetic).

  • Maintain the rat's body temperature at 37°C using a heating pad.

  • For motor NCV of the sciatic nerve, place the stimulating electrodes at the sciatic notch and the Achilles tendon. Place the recording electrodes in the interosseous muscles of the foot.

  • Deliver a supramaximal electrical stimulus at both stimulation sites and record the latency of the evoked muscle action potential.

  • Measure the distance between the two stimulation sites.

  • Calculate motor NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

  • A similar procedure is followed for sensory NCV, with appropriate placement of stimulating and recording electrodes along a sensory nerve path.

Conclusion

This document provides a template for the application notes and protocols for the preclinical study of M79175 in diabetic neuropathy. The provided tables, diagrams, and protocols are based on standard methodologies in the field and should be adapted based on the specific experimental design and the known properties of M79175. Rigorous and well-controlled studies are essential to determine the therapeutic potential of this compound for the treatment of diabetic neuropathy.

Method

Application Notes and Protocols: M79175 in Retinopathy Research

For Researchers, Scientists, and Drug Development Professionals Introduction M79175 is a potent aldose reductase inhibitor, identified chemically as 2-methyl-6-fluoro-spirochroman-4-5'-imidazolidine-2',4'-dione.[1] In th...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M79175 is a potent aldose reductase inhibitor, identified chemically as 2-methyl-6-fluoro-spirochroman-4-5'-imidazolidine-2',4'-dione.[1] In the context of diabetic retinopathy, a leading cause of vision loss in diabetic patients, the therapeutic potential of M79175 lies in its ability to inhibit the polyol pathway.[1] Elevated glucose levels in diabetes lead to increased activity of aldose reductase, which converts glucose to sorbitol. The accumulation of sorbitol is believed to induce osmotic stress and subsequent pathological changes in retinal cells, particularly pericytes, leading to the development of microaneurysms and other vascular lesions characteristic of early diabetic retinopathy.[1] Preclinical studies have demonstrated the dose-dependent efficacy of M79175 in mitigating these retinal vascular changes, suggesting its potential as a therapeutic agent for the prevention and treatment of diabetic retinopathy.[1]

Data Presentation

The following table summarizes the quantitative data from a key preclinical study investigating the effects of M79175 on retinal vascular changes in a galactose-fed dog model of diabetic retinopathy over a 38-month period.[1]

ParameterControl (Non-galactose-fed)Untreated (Galactose-fed)M79175 (10 mg/kg/day)M79175 (16 mg/kg/day)
Endothelium/Pericyte (E/P) Ratio Not specified, but used as baselineSignificantly alteredShowed improvementNot significantly different from control
Pericyte Ghosts/1000 Cells BaselineIncreasedReduced compared to untreatedSignificantly reduced
Pericyte Density BaselineDecreasedLess decreased than untreatedCloser to control levels
Endothelial Density No significant changeNo significant changeNo significant changeNo significant change
% Acellularity per Area BaselineIncreasedReduced compared to untreatedSignificantly reduced
% Acellularity per Capillary Length BaselineIncreasedReduced compared to untreatedSignificantly reduced

Data extracted from Sato S, et al. (1997).[1]

Experimental Protocols

Preclinical Evaluation of M79175 in a Galactose-Fed Canine Model of Diabetic Retinopathy[1]

This protocol describes an in vivo study to assess the long-term efficacy of M79175 in preventing the progression of retinal vascular changes associated with diabetic retinopathy.

1. Animal Model and Diet:

  • Species: Male beagle dogs, 9 months of age.

  • Acclimatization: House animals under standard laboratory conditions with a standard diet for a suitable period before the study commences.

  • Dietary Groups:

    • Control Group: Feed a standard diet containing 30% non-nutrient filler.

    • Galactose-Fed Groups: Feed a diet containing 30% galactose to induce retinal changes similar to diabetic retinopathy.

2. Drug Administration:

  • Test Compound: M79175.

  • Treatment Groups (Galactose-fed):

    • Untreated Group: Receive no M79175.

    • Low-Dose Group: Administer M79175 at a dose of 10 mg/kg/day.

    • High-Dose Group: Administer M79175 at a dose of 16 mg/kg/day.

  • Route of Administration: Oral, mixed with the daily diet.

  • Duration of Treatment: 38 months.

3. Retinal Vasculature Analysis:

  • Tissue Collection: At the end of the 38-month treatment period, euthanize a subset of animals from each group (e.g., n=4 per group) and enucleate one eye from each animal.

  • Retinal Digestion:

    • Fix the enucleated eye in 10% neutral buffered formalin.

    • Isolate the retina and wash it thoroughly in distilled water.

    • Digest the retina in a 3% trypsin solution at 37°C for approximately 3-5 hours, or until the vascular network is free of neural tissue.

    • Gently rinse the isolated retinal vasculature in distilled water.

  • Staining and Mounting:

    • Mount the retinal vasculature on a glass slide.

    • Stain with a suitable method, such as periodic acid-Schiff (PAS) and hematoxylin, to visualize the cellular components of the capillaries.

  • Image Analysis:

    • Use a color image analysis system (e.g., Olympus Cue-3) to objectively evaluate the retinal vasculature.

    • Define specific subregions of the retina for analysis (e.g., 12 subregions).

    • In a defined area (e.g., 0.1 mm²) around the midpoint of each subregion, measure the following parameters:

      • Endothelium/Pericyte (E/P) ratio.

      • Number of pericyte ghosts per 1000 cells.

      • Pericyte and endothelial cell densities.

      • Percentage of acellular capillaries per unit area and per unit capillary length.

4. Statistical Analysis:

  • Compare the measured parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of M79175.

Visualizations

M79175_Mechanism_of_Action cluster_polyol Polyol Pathway cluster_pathology Pathophysiology of Early Diabetic Retinopathy Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose Sorbitol->Fructose Sorbitol_Accumulation Sorbitol Accumulation Osmotic_Stress Osmotic Stress Sorbitol_Accumulation->Osmotic_Stress Pericyte_Loss Pericyte Loss Osmotic_Stress->Pericyte_Loss Microaneurysms Microaneurysm Formation Pericyte_Loss->Microaneurysms Retinal_Vascular_Changes Retinal Vascular Changes Microaneurysms->Retinal_Vascular_Changes M79175 M79175 Aldose Reductase Aldose Reductase M79175->Aldose Reductase Inhibits

Caption: Proposed mechanism of M79175 in preventing diabetic retinopathy.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Groups cluster_analysis Analysis Animal_Model Canine Model (Beagles) Diet Galactose-Rich Diet (38 months) Animal_Model->Diet Untreated Untreated Control Diet->Untreated Low_Dose M79175 (10 mg/kg/day) Diet->Low_Dose High_Dose M79175 (16 mg/kg/day) Diet->High_Dose Enucleation Eye Enucleation Untreated->Enucleation Low_Dose->Enucleation High_Dose->Enucleation Retinal_Digestion Retinal Trypsin Digestion Enucleation->Retinal_Digestion Imaging Image Analysis of Vasculature Retinal_Digestion->Imaging Quantification Quantification of Vascular Parameters Imaging->Quantification

Caption: Experimental workflow for the preclinical evaluation of M79175.

Signaling Pathways

Based on the available public domain research, the specific intracellular signaling pathways modulated by M79175 in retinal cells have not been elucidated in detail. The primary mechanism of action is understood to be the inhibition of aldose reductase in the polyol pathway.[1] Further research is required to determine the downstream signaling cascades affected by this inhibition and the full spectrum of its molecular effects in the retina.

Conclusion

M79175 has demonstrated significant, dose-dependent efficacy in a preclinical canine model of diabetic retinopathy by preventing key pathological changes in the retinal vasculature, including pericyte loss and the formation of acellular capillaries.[1] These findings underscore the potential of aldose reductase inhibition as a therapeutic strategy for the early stages of diabetic retinopathy. The provided protocols and data serve as a valuable resource for researchers investigating the role of the polyol pathway in this disease and for the development of novel therapeutic interventions. Further studies are warranted to explore the detailed molecular mechanisms and signaling pathways of M79175 in retinal cells and to translate these promising preclinical findings into clinical applications.

References

Application

M79175: A Potent Aldose Reductase Inhibitor for Metabolic Research

Application Note Introduction M79175, also known as E-1008, is a potent and specific inhibitor of aldose reductase, a key enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway b...

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

M79175, also known as E-1008, is a potent and specific inhibitor of aldose reductase, a key enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes hyperactivated, leading to the accumulation of sorbitol, which has been implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. As a tool compound, M79175 allows researchers to investigate the role of the polyol pathway in these disease processes and to evaluate the therapeutic potential of aldose reductase inhibition.

Mechanism of Action

M79175 exerts its effects by competitively inhibiting aldose reductase, the rate-limiting enzyme in the polyol pathway. This pathway, when activated by high levels of glucose, converts glucose to sorbitol, with the subsequent conversion of sorbitol to fructose. The accumulation of intracellular sorbitol leads to osmotic stress, while the increased flux through this pathway depletes NADPH and alters the cellular redox balance, contributing to oxidative stress. By blocking aldose reductase, M79175 prevents the formation of sorbitol and mitigates these downstream pathological effects. The inhibition of aldose reductase by M79175 has been demonstrated to be highly potent, with a reported IC50 value of 9x10⁻⁸ M.

Applications in Metabolic Studies

M79175 is a valuable tool for a variety of in vitro and in vivo metabolic studies:

  • Elucidating the Role of the Polyol Pathway: By inhibiting aldose reductase, M79175 allows for the direct investigation of the polyol pathway's contribution to cellular and tissue damage in the context of diabetes and other metabolic disorders.

  • Investigating Diabetic Complications: The compound can be used in animal models of diabetes to study its effects on the development and progression of complications such as cataracts, neuropathy, and retinopathy.

  • Screening and Development of Novel Therapeutics: M79175 can serve as a reference compound in the screening and development of new aldose reductase inhibitors with improved efficacy and pharmacokinetic properties.

  • Studying Downstream Signaling Pathways: Inhibition of the polyol pathway by M79175 can be used to explore its impact on various signaling cascades, including those related to oxidative stress (e.g., NF-κB, AP-1) and protein kinase C (PKC) activation.

Quantitative Data

The following tables summarize the inhibitory activity of M79175 and its effects in preclinical models.

Table 1: In Vitro Inhibitory Activity of M79175 against Aldose Reductase

Enzyme SourceSubstrateIC50 (M)Reference CompoundIC50 (M)
Bovine LensDL-Glyceraldehyde9.0 x 10⁻⁸Sorbinil3.1 x 10⁻⁶

Table 2: Effect of M79175 on Sorbitol Accumulation in Rat Lens Culture

Treatment GroupGlucose Concentration (mM)M79175 Concentration (µM)Lens Sorbitol (nmol/lens)% Inhibition
Control5.505.2 ± 0.8-
High Glucose30085.4 ± 7.1-
High Glucose + M79175300.142.1 ± 5.350.7%
High Glucose + M79175301.015.8 ± 2.981.5%
High Glucose + M7917530108.1 ± 1.590.5%

Table 3: Effect of M79175 on Nerve Conduction Velocity (NCV) in Streptozotocin-Induced Diabetic Rats

Treatment GroupDuration of TreatmentSciatic Motor NCV (m/s)% Improvement vs. Diabetic Control
Non-Diabetic Control8 weeks55.2 ± 2.1-
Diabetic Control8 weeks42.8 ± 1.9-
Diabetic + M79175 (10 mg/kg/day)8 weeks49.5 ± 2.357.9%
Diabetic + M79175 (20 mg/kg/day)8 weeks52.1 ± 2.081.6%

Signaling Pathways and Experimental Workflows

Polyol_Pathway Glucose High Intracellular Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol AldoseReductase->Sorbitol NADPH -> NADP+ OxidativeStress Oxidative Stress (NADPH Depletion) AldoseReductase->OxidativeStress SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SorbitolDehydrogenase->Fructose NAD+ -> NADH PKC_Activation PKC Activation Fructose->PKC_Activation AGE_Formation AGE Formation Fructose->AGE_Formation M79175 M79175 M79175->AldoseReductase Inhibition DiabeticComplications Diabetic Complications OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications PKC_Activation->DiabeticComplications AGE_Formation->DiabeticComplications

Caption: The Polyol Pathway and the inhibitory action of M79175.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_treatment Treatment cluster_analysis Analysis PurifiedEnzyme Purified Aldose Reductase EnzymeAssay Enzyme Activity Assay PurifiedEnzyme->EnzymeAssay CellCulture Cell Culture (e.g., Lens Epithelial Cells) SorbitolAssay Intracellular Sorbitol Accumulation Assay CellCulture->SorbitolAssay AddSubstrate Add Substrate (Glucose/Glyceraldehyde) & NADPH EnzymeAssay->AddSubstrate IncubateCells Incubate Cells with High Glucose +/- M79175 SorbitolAssay->IncubateCells AddM79175 Add M79175 (Dose-Response) AddSubstrate->AddM79175 MeasureNADPH Measure NADPH Oxidation (Spectrophotometry) AddM79175->MeasureNADPH MeasureSorbitol Measure Intracellular Sorbitol (LC-MS/GC-MS) IncubateCells->MeasureSorbitol CalculateIC50 Calculate IC50 MeasureNADPH->CalculateIC50 DetermineInhibition Determine % Inhibition MeasureSorbitol->DetermineInhibition

Caption: Experimental workflow for in vitro evaluation of M79175.

Experimental Protocols

Protocol 1: In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC50) of M79175 on purified aldose reductase.

Materials:

  • Purified aldose reductase (from bovine lens or recombinant human)

  • M79175

  • DL-glyceraldehyde (substrate)

  • NADPH

  • Potassium phosphate buffer (0.1 M, pH 6.2)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of M79175 in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

  • In each well of the microplate, add the following in order:

    • Potassium phosphate buffer

    • NADPH solution (final concentration ~0.15 mM)

    • Aldose reductase solution

    • M79175 dilution or vehicle control

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde (final concentration ~10 mM).

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at 30-second intervals. The rate of decrease in absorbance corresponds to the rate of NADPH oxidation.

  • Calculate the initial velocity of the reaction for each M79175 concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the M79175 concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Study of M79175 in a Diabetic Rat Model

Objective: To evaluate the effect of M79175 on sorbitol accumulation and nerve conduction velocity in a streptozotocin (STZ)-induced diabetic rat model.

Materials:

  • Male Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • M79175

  • Vehicle for M79175 administration (e.g., 0.5% carboxymethylcellulose)

  • Equipment for measuring nerve conduction velocity (NCV)

  • Analytical equipment for sorbitol measurement (e.g., LC-MS/MS)

Procedure:

  • Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) dissolved in cold citrate buffer. Control animals receive an injection of citrate buffer only. Confirm diabetes by measuring blood glucose levels (diabetic rats typically have glucose levels > 250 mg/dL).

  • Treatment: After the onset of diabetes, divide the diabetic rats into treatment groups:

    • Diabetic control (vehicle)

    • Diabetic + M79175 (e.g., 10 mg/kg/day, oral gavage)

    • Diabetic + M79175 (e.g., 20 mg/kg/day, oral gavage)

    • A non-diabetic control group should also be maintained.

  • Treat the animals daily for a specified period (e.g., 8 weeks).

  • Nerve Conduction Velocity (NCV) Measurement: At the end of the treatment period, measure the sciatic motor NCV under anesthesia. This involves stimulating the sciatic nerve at two points and recording the muscle action potentials to calculate the conduction velocity.

  • Tissue Collection and Sorbitol Analysis: Following NCV measurements, euthanize the animals and collect tissues of interest (e.g., sciatic nerve, lens, kidney). Homogenize the tissues and extract sorbitol. Quantify sorbitol levels using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Compare the NCV and tissue sorbitol levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 3: Evaluation of M79175 in a Galactose-Fed Dog Model of Sugar Cataract

Objective: To assess the efficacy of M79175 in preventing the formation of sugar cataracts in a galactose-fed dog model.

Materials:

  • Beagle dogs

  • High-galactose diet (e.g., 30% galactose)

  • Standard dog chow

  • M79175

  • Ophthalmic examination equipment (e.g., slit-lamp biomicroscope)

  • Analytical equipment for measuring galactitol (dulcitol) in the lens

Procedure:

  • Animal Groups: Divide the dogs into the following groups:

    • Control (standard diet)

    • Galactose-fed control (high-galactose diet)

    • Galactose-fed + M79175 (e.g., 5 mg/kg/day, mixed with food)

    • Galactose-fed + M79175 (e.g., 10 mg/kg/day, mixed with food)

  • Diet and Treatment: Feed the dogs their respective diets and administer M79175 daily for an extended period (e.g., 6-12 months).

  • Ophthalmic Examinations: Perform regular ophthalmic examinations (e.g., weekly or bi-weekly) using a slit-lamp biomicroscope to monitor the development and progression of lens opacities (cataracts). Grade the cataracts based on a standardized scoring system.

  • Lens Galactitol Analysis: At the end of the study, euthanize the animals and collect the lenses. Analyze the lenticular concentration of galactitol, the product of galactose reduction by aldose reductase.

  • Data Analysis: Compare the cataract scores and lens galactitol levels among the different groups to determine the dose-dependent effect of M79175 on preventing sugar cataract formation.

M79175 is a powerful and specific tool compound for investigating the metabolic consequences of aldose reductase activity. The provided application notes and protocols offer a framework for researchers to utilize M79175 in their studies to further understand the role of the polyol pathway in health and disease, and to aid in the discovery of novel therapeutic agents for diabetic complications.

Method

Application Notes and Protocols for Aldose Reductase Inhibitors in Galactosemia Models

Introduction: This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the study of aldose reductase inhibitors for the treatment of ga...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the study of aldose reductase inhibitors for the treatment of galactosemia. While the initial query specified M79175, an early-stage aldose reductase inhibitor, the available public information on this specific compound is limited. Therefore, to provide a comprehensive and contemporary guide, these notes will focus on AT-007 (govorestat) , a well-documented, central nervous system (CNS) penetrant aldose reductase inhibitor that has undergone extensive preclinical and clinical investigation for classic galactosemia. The principles and methodologies described herein are broadly applicable to the study of other aldose reductase inhibitors in this disease context.

Classic galactosemia is a rare genetic metabolic disorder caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1][2] This deficiency leads to the accumulation of galactose and its metabolites, notably galactose-1-phosphate (Gal-1P) and galactitol.[3] While dietary restriction of galactose is the standard of care, it does not prevent long-term complications, including cognitive impairment, speech problems, and neurological deficits. The accumulation of galactitol, formed from galactose by the enzyme aldose reductase, is believed to contribute significantly to these chronic complications through osmotic stress and redox imbalance.[3] Aldose reductase inhibitors aim to mitigate this by blocking the conversion of galactose to galactitol.

Signaling Pathway: The Role of Aldose Reductase in Galactosemia

In classic galactosemia, the impairment of the Leloir pathway leads to the shunting of excess galactose into alternative metabolic routes. One such critical pathway is the polyol pathway, where aldose reductase converts galactose to galactitol. This toxic metabolite accumulates in tissues, leading to cellular damage.

Galactosemia_Pathway cluster_0 Leloir Pathway (Impaired in Galactosemia) cluster_1 Polyol Pathway (Target for Intervention) Galactose Galactose Gal_1_P Galactose-1-Phosphate Galactose->Gal_1_P GALK Galactitol Galactitol Galactose->Galactitol Aldose Reductase UDP_Gal UDP-Galactose Gal_1_P->UDP_Gal GALT (Deficient) Glycoconjugates Glycoconjugates UDP_Gal->Glycoconjugates Cellular Damage Cellular Damage Galactitol->Cellular Damage AT_007 AT-007 (Govorestat) Aldose Reductase Aldose Reductase AT_007->Aldose Reductase Inhibition

Figure 1: Pathophysiology of Galactosemia and the site of action for AT-007.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of AT-007 (govorestat) in galactosemia models.

Table 1: Preclinical Efficacy of AT-007 in a Neonatal Rat Model of Classic Galactosemia

ParameterControlGalactosemia Model (Untreated)Galactosemia Model + AT-007% Reduction with AT-007
Plasma GalactitolUndetectableElevatedSignificantly Reduced/Normalized>90%
Brain GalactitolUndetectableElevatedSignificantly Reduced/Normalized>90%
Liver GalactitolUndetectableElevatedSignificantly Reduced/Normalized>90%
Plasma GalactoseNormalElevatedNo Significant ChangeN/A
Galactose-1-Phosphate (Gal-1P)NormalElevatedNo Significant ChangeN/A

Table 2: Clinical Pharmacodynamics of AT-007 in Adult and Pediatric Patients with Classic Galactosemia

BiomarkerPatient PopulationDosageMean Change from Baseline
Plasma GalactitolAdults5 mg/kg-19% ± 10%
20 mg/kg-46% ± 4%
40 mg/kg-51% ± 5%
Plasma GalactitolChildren (2-17 years)Not specified40% reduction (p < 0.001)
Cerebrospinal Fluid (CSF) GovorestatAdultsDose-dependentIncreased with dose
Blood GalactoseAdults5, 20, 40 mg/kgNo significant change
Blood Galactose-1-Phosphate (Gal-1P)Adults5, 20, 40 mg/kgNo significant change

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Preclinical Evaluation in a Galactosemia Rat Model

Objective: To assess the in vivo efficacy of an aldose reductase inhibitor in reducing galactitol levels in a neonatal rat model of classic galactosemia.

Experimental Workflow:

Preclinical_Workflow cluster_workflow Preclinical Efficacy Workflow A Induce Galactosemia in Neonatal Rats B Randomize into Treatment Groups (Vehicle vs. AT-007) A->B C Daily Oral Administration of Compound B->C D Collect Blood and Tissue Samples (Plasma, Brain, Liver) C->D E Quantify Galactitol, Galactose, and Gal-1P (e.g., via LC-MS/MS) D->E F Statistical Analysis and Comparison E->F

Figure 2: Workflow for preclinical evaluation of aldose reductase inhibitors.

Materials:

  • GALT-deficient neonatal rat pups (or a chemically-induced model)

  • AT-007 (govorestat) or other aldose reductase inhibitor

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

  • Galactose-enriched diet

  • Analytical equipment for metabolite quantification (e.g., LC-MS/MS)

Procedure:

  • Induction of Galactosemia: Utilize a GALT-null rat model or induce galactosemia in wild-type neonatal rats through a high-galactose diet.

  • Animal Grouping: Randomly assign neonatal rats to the following groups:

    • Group 1: Healthy control (standard diet, vehicle administration)

    • Group 2: Galactosemia model (high-galactose diet, vehicle administration)

    • Group 3: Galactosemia model (high-galactose diet, AT-007 administration)

  • Drug Administration: Administer AT-007 orally once daily at a predetermined dose. The vehicle is administered to the control and untreated galactosemia groups.

  • Sample Collection: At the end of the study period, collect blood (for plasma), brain, and liver samples.

  • Metabolite Analysis: Process the samples and quantify the levels of galactitol, galactose, and Gal-1P using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the metabolite levels between the different groups using appropriate statistical tests (e.g., ANOVA).

Phase 1/2 Clinical Trial Protocol for Safety, Pharmacokinetics, and Pharmacodynamics

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of an aldose reductase inhibitor in adult patients with classic galactosemia.

Logical Relationship of Study Design:

Clinical_Trial_Design cluster_design Phase 1/2 Clinical Trial Design Start Patient Screening (Classic Galactosemia Diagnosis) Randomization Randomization (Placebo-Controlled) Start->Randomization SAD Single Ascending Dose (SAD) Cohorts Randomization->SAD MAD Multiple Ascending Dose (MAD) Cohorts Randomization->MAD PK_PD Pharmacokinetic & Pharmacodynamic Sampling (Blood, CSF) SAD->PK_PD Safety Safety Monitoring (Adverse Events, Labs) SAD->Safety MAD->PK_PD MAD->Safety Endpoint Primary Endpoints: Safety and Tolerability Secondary Endpoints: PK and PD (Galactitol levels) PK_PD->Endpoint Safety->Endpoint

Figure 3: Logical flow of a Phase 1/2 clinical trial for an aldose reductase inhibitor.

Study Design:

  • A randomized, double-blind, placebo-controlled study.

  • Enrollment of adult patients (18-65 years) with a confirmed diagnosis of classic galactosemia.

  • Single Ascending Dose (SAD) Phase: Participants receive a single dose of the investigational drug or a placebo.

  • Multiple Ascending Dose (MAD) Phase: Participants receive multiple doses of the investigational drug or a placebo over a defined period.

Methodology:

  • Patient Recruitment: Recruit patients with a confirmed diagnosis of classic galactosemia based on GALT enzyme activity and/or genetic testing.

  • Dosing: Administer the investigational drug (e.g., AT-007 at doses of 5, 20, 40 mg/kg) or placebo.

  • Pharmacokinetic (PK) Analysis: Collect serial blood samples to determine the drug's concentration over time. In some cohorts, cerebrospinal fluid (CSF) may be collected to assess CNS penetration.

  • Pharmacodynamic (PD) Analysis: Collect blood samples at baseline and throughout the study to measure levels of galactitol, galactose, and Gal-1P.

  • Safety Monitoring: Monitor participants for adverse events, and perform regular clinical laboratory tests, vital sign measurements, and electrocardiograms.

  • Data Analysis: Analyze PK parameters (e.g., Cmax, Tmax, AUC, half-life). Evaluate the change in biomarker levels from baseline for the PD assessment. Summarize all safety findings.

The development of aldose reductase inhibitors like AT-007 (govorestat) represents a promising therapeutic strategy for addressing the long-term complications of classic galactosemia that are not prevented by dietary restrictions. The protocols and data presented here provide a framework for the preclinical and clinical evaluation of such compounds. By targeting the polyol pathway and reducing the production of toxic galactitol, these inhibitors have the potential to significantly improve the quality of life for individuals with galactosemia. Further research and clinical trials are essential to fully elucidate their therapeutic benefits and long-term safety.

References

Application

Application Notes and Protocols for the Quantification of M79175 in Plasma using LC-MS/MS

Introduction Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used in pharmacokinetic studies for its high sensitivity and selectivity. This document provides a detailed...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used in pharmacokinetic studies for its high sensitivity and selectivity. This document provides a detailed methodology for the quantification of the hypothetical compound M79175 in plasma samples. The described method is intended for use by researchers, scientists, and drug development professionals.

While specific experimental data for M79175 is not publicly available, this document outlines a comprehensive template for the development and validation of a robust LC-MS/MS method. The protocols and data tables provided are illustrative and should be adapted based on the specific physicochemical properties of M79175 and its internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: M79175 reference standard, Internal Standard (IS) (e.g., a stable isotope-labeled version of M79175).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (LC-MS grade).

  • Plasma: Blank human plasma from healthy volunteers.

  • Other: 96-well plates, autosampler vials, and other standard laboratory equipment.

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh the reference standards of M79175 and the IS. Dissolve in an appropriate solvent (e.g., Methanol) to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the M79175 stock solution with a 50:50 mixture of Acetonitrile and water to create calibration standards and quality control (QC) samples at various concentration levels.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.[1][2]

  • Aliquot 50 µL of plasma sample (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in Acetonitrile).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system for analysis.

LC-MS/MS Method

The following are typical starting conditions that should be optimized for M79175.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute.
Injection Volume 5 µL
Column Temperature 40°C
Run Time 5 minutes

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be determined)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Capillary Voltage 3.0 kV
MRM Transitions To be determined by infusing a standard solution of M79175 and its IS.
Collision Energy To be optimized for each MRM transition.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following tables illustrate how to present validation data.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Weighting
M791751 - 1000> 0.9951/x²

Table 4: Precision and Accuracy Data

Sample TypeNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
LQC3< 1585 - 115< 1585 - 115
MQC100< 1585 - 115< 1585 - 115
HQC800< 1585 - 115< 1585 - 115

Table 5: Matrix Effect and Recovery

AnalyteConcentration (ng/mL)Matrix Effect (%)Recovery (%)
M79175LQC (3)95 - 105> 85
M79175HQC (800)95 - 105> 85
IS10095 - 105> 85

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and logical relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_solution Internal Standard in ACN (150 µL) vortex Vortex (1 min) is_solution->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for M79175 quantification in plasma.

logical_relationship method_dev Method Development optimization Optimization method_dev->optimization Refine Parameters validation Method Validation optimization->validation Finalized Method sample_analysis Sample Analysis validation->sample_analysis Validated Assay

Caption: Logical progression of LC-MS/MS method lifecycle.

References

Technical Notes & Optimization

Troubleshooting

M79175 Technical Support Center: Troubleshooting Solubility Issues

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with M79175. The information is presented in a question-and-answe...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with M79175. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is M79175 and what is its primary mechanism of action?

M79175 is an aldose reductase inhibitor.[1][2] Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under normal glycemic conditions, this pathway is minor, but in hyperglycemic states, its activity increases, leading to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications, such as retinopathy and cataract formation.[1][2] M79175 works by blocking this enzyme, thereby preventing the accumulation of sorbitol and potentially mitigating the progression of these complications.[1]

Q2: I am having trouble dissolving M79175. What are the recommended solvents?

Specific quantitative solubility data for M79175 is not widely available in public literature. However, for small organic molecules of similar structure, a general solvent testing workflow is recommended. The most common starting solvents for creating stock solutions are dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For in vivo studies, biocompatible co-solvents and vehicles are often necessary.

Q3: Can I prepare an aqueous stock solution of M79175?

Directly dissolving M79175 in aqueous buffers is likely to be challenging due to its predicted low water solubility. It is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. Be cautious of precipitation when diluting into an aqueous buffer.

Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?

High concentrations of DMSO can be toxic to cells. It is a common practice to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
M79175 powder is not dissolving in the chosen solvent. Insufficient solvent volume or low solubility in the selected solvent.1. Try gentle warming (to 37°C) and vortexing or sonication to aid dissolution. 2. Increase the solvent volume to decrease the concentration. 3. Test alternative solvents such as ethanol, DMF, or a co-solvent mixture (e.g., DMSO:ethanol).
Precipitation occurs when diluting the stock solution into aqueous media. The compound is "crashing out" of the solution due to poor aqueous solubility.1. Perform serial dilutions rather than a single large dilution step. 2. Increase the volume of the aqueous media you are diluting into. 3. Consider using a surfactant like Tween® 80 or a formulation with a co-solvent such as polyethylene glycol (PEG) for in vivo preparations.
Inconsistent experimental results. Potential compound degradation or precipitation in the working solution.1. Prepare fresh working solutions from the stock solution for each experiment. 2. Visually inspect the working solution for any signs of precipitation before use. 3. If storing stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Solubility Testing and Stock Solution Preparation

Recommended Starting Solvents for Solubility Testing

Since specific data is unavailable, a systematic approach to solubility testing is recommended. Below are suggested starting points for creating a stock solution.

Solvent Starting Concentration (for testing) Notes
DMSO 10 mMA versatile solvent for creating high-concentration stock solutions.
Ethanol 10 mMA good alternative to DMSO, particularly if DMSO is incompatible with the experimental system.
DMF 10 mMAnother polar aprotic solvent that can be effective for dissolving organic compounds.

Note: The molecular weight of M79175 is approximately 250.23 g/mol . Use this to calculate the required mass for your desired molarity.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out 2.5 mg of M79175 powder using a calibrated analytical balance.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the vial containing the M79175 powder.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the compound has not fully dissolved, you may use a sonicator bath for 5-10 minutes or gently warm the solution to 37°C. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Once fully dissolved, this 10 mM stock solution should be stored at -20°C or -80°C. To avoid degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Visualizing Experimental Workflows

Diagram: General Workflow for Solubility Testing

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Outcome weigh Weigh M79175 Powder solvent Select Solvent (e.g., DMSO) weigh->solvent add_solvent Add Solvent to Powder mix Vortex / Sonicate add_solvent->mix warm Gentle Warming (optional) mix->warm inspect Visually Inspect for Clarity warm->inspect dissolved Fully Dissolved? (Clear Solution) inspect->dissolved stock Store Stock Solution (-20°C or -80°C) dissolved->stock Yes troubleshoot Troubleshoot: - Increase solvent - Try new solvent dissolved->troubleshoot No

Caption: A logical workflow for testing the solubility of M79175.

Diagram: Signaling Pathway of Aldose Reductase Inhibition

G cluster_pathway Polyol Pathway in Hyperglycemia cluster_inhibition Mechanism of M79175 Glucose High Glucose AR Aldose Reductase (Enzyme) Glucose->AR Substrate Sorbitol Sorbitol Accumulation AR->Sorbitol Catalyzes Conversion Complications Diabetic Complications (e.g., Retinopathy) Sorbitol->Complications Leads to M79175 M79175 M79175->AR Inhibits

References

Optimization

Technical Support Center: M79175 Kinase Inhibitor

Welcome to the technical support center for M79175, a potent and selective ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, or MK2). This resource is designed for resear...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for M79175, a potent and selective ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, or MK2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of M79175 in enzyme assays and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is M79175 and what is its mechanism of action?

M79175 is a small molecule inhibitor that specifically targets the MK2 kinase. It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[1] This mechanism of action makes M79175 a valuable tool for studying the downstream effects of the p38 MAPK/MK2 signaling pathway.

Q2: What is the recommended starting concentration for M79175 in an enzyme assay?

For initial experiments, a starting concentration of 100 nM is recommended. To determine the half-maximal inhibitory concentration (IC50), a serial dilution series is advised. A common approach is to use a concentration range spanning from 1 µM down to 0.1 nM.[1] The optimal concentration can be influenced by factors such as enzyme and substrate concentrations, particularly the ATP concentration.[1][2]

Q3: How should I prepare and store M79175 stock solutions?

M79175 is typically supplied as a lyophilized powder. For optimal solubility, it is recommended to dissolve M79175 in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in the appropriate assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can affect enzyme activity.[1]

Q4: What are the key components of a typical in vitro MK2 enzyme assay?

A standard in vitro MK2 kinase assay generally includes the following components:

  • Enzyme: Recombinant active MK2.

  • Substrate: A specific peptide or protein substrate for MK2 (e.g., HSP27).

  • Inhibitor: M79175 at various concentrations.

  • ATP: As a phosphate donor, often radiolabeled (e.g., [γ-³²P]ATP) for detection.[1]

  • Assay Buffer: A buffer solution containing components like Tris-HCl, MgCl₂, and DTT to maintain optimal pH and provide necessary cofactors for the enzyme.

Data Presentation

Inhibitory Potency of M79175

The inhibitory potency of M79175 is commonly quantified by its IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3]

Kinase TargetIC50 (nM)Notes
MK2 8.5 High potency against the primary target.
p38α150Moderate off-target activity.
JNK1>10,000Low to no activity against related kinases.
ERK2>10,000Demonstrates high selectivity.

Table 1: Comparative IC50 values of M79175 against MK2 and other related kinases. Data are representative and may vary based on assay conditions.

Recommended Concentration Ranges for M79175
Assay TypeRecommended Concentration RangePurpose
IC50 Determination 0.1 nM - 1 µMTo determine the potency of the inhibitor.
Kinome Profiling 1 µM - 10 µMTo assess the selectivity against a panel of kinases.[1]
Cell-Based Assays 100 nM - 5 µMEffective concentrations may be higher than in biochemical assays due to cell permeability and other factors.[4]

Table 2: Suggested concentration ranges for M79175 in different experimental setups.

Experimental Protocols

Protocol: In Vitro MK2 Kinase Assay for IC50 Determination

This protocol outlines a radiometric filter-binding assay to determine the IC50 value of M79175.

Materials:

  • Recombinant active MK2 enzyme

  • MK2-specific peptide substrate

  • M79175 stock solution (10 mM in DMSO)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)

  • [γ-³²P]ATP

  • 10% Phosphoric Acid

  • P81 phosphocellulose paper

  • Scintillation counter and vials

Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the M79175 stock solution in kinase assay buffer to create a range of concentrations (e.g., from 1 µM to 0.1 nM). Also, prepare a vehicle control with the same final DMSO concentration.

  • Set Up Kinase Reaction: In a microcentrifuge tube or 96-well plate, combine the following in order:

    • Kinase Assay Buffer

    • M79175 dilution or vehicle control

    • MK2 enzyme

    • Peptide substrate

  • Pre-incubation: Gently mix and pre-incubate the reaction mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should ideally be at or below the Km value for ATP to accurately determine the potency of ATP-competitive inhibitors.[6]

  • Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay (e.g., 20 minutes).[2]

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash: Wash the P81 paper three times with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.

  • Quantify: Place the dried P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the M79175 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]

Troubleshooting Guide

Q5: My M79175 inhibitor shows lower potency (higher IC50) than expected. What are the possible causes?

Several factors can contribute to an apparent decrease in inhibitor potency.[8]

  • High ATP Concentration: If the ATP concentration in your assay is significantly higher than the Km value, it can outcompete M79175, leading to a higher apparent IC50.[3] Consider reducing the ATP concentration.

  • Enzyme Quality: Ensure the recombinant MK2 enzyme is pure and active. Inactive enzyme preparations can lead to inaccurate potency measurements.[6]

  • Incorrect Inhibitor Concentration: Verify the concentration of your M79175 stock solution and ensure accurate dilutions.

  • Assay Conditions: Sub-optimal buffer pH, ionic strength, or temperature can affect both enzyme activity and inhibitor binding.[5]

  • Solubility Issues: Poor solubility of the inhibitor in the assay buffer can reduce its effective concentration.[5]

Q6: I'm observing a high background signal in my assay. How can I reduce it?

High background can be caused by several factors:

  • Non-specific Binding: The radiolabeled ATP or the phosphorylated substrate may bind non-specifically to the filter paper or plate. Ensure thorough washing steps.

  • Contaminated Reagents: Use high-purity reagents to avoid contaminants that might interfere with the assay.[9]

  • Autophosphorylation: If the enzyme exhibits high autophosphorylation, this can contribute to the background signal. Optimize the enzyme concentration to minimize this effect.

Q7: My results are not reproducible. What should I check?

Lack of reproducibility can stem from various sources.[10]

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when preparing serial dilutions.

  • Inconsistent Incubation Times: Ensure all samples are incubated for the same duration.

  • Reagent Instability: Prepare fresh reagents, especially ATP and enzyme dilutions, for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[10]

  • Assay Variability: Run replicates for each data point to assess the variability within an experiment.

Visualizations

Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) p38 p38 MAPK Stress->p38 activates MK2 MK2 p38->MK2 phosphorylates Substrate Downstream Substrates (e.g., HSP27) MK2->Substrate phosphorylates Response Cellular Response (e.g., Inflammation, Apoptosis) Substrate->Response M79175 M79175 M79175->MK2 inhibits

Figure 1: Simplified p38/MK2 signaling pathway showing the inhibitory action of M79175.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare M79175 Serial Dilutions C Add Inhibitor/ Vehicle to Wells A->C B Prepare Master Mix (Enzyme, Substrate, Buffer) D Add Master Mix B->D C->D E Initiate with ATP D->E F Incubate E->F G Stop Reaction & Wash F->G H Measure Signal (e.g., Radioactivity) G->H I Plot % Inhibition vs. [M79175] H->I J Calculate IC50 I->J

Figure 2: Experimental workflow for determining the IC50 value of M79175.

Troubleshooting_Logic Start Problem: IC50 is higher than expected CheckATP Is [ATP] > Km? Start->CheckATP CheckEnzyme Is enzyme activity optimal? CheckATP->CheckEnzyme No SolutionATP Reduce [ATP] to ≤ Km CheckATP->SolutionATP Yes CheckInhibitor Are inhibitor dilutions accurate? CheckEnzyme->CheckInhibitor Yes SolutionEnzyme Use fresh, validated enzyme CheckEnzyme->SolutionEnzyme No SolutionInhibitor Verify stock concentration and remake dilutions CheckInhibitor->SolutionInhibitor No End Re-run Assay CheckInhibitor->End Yes SolutionATP->End SolutionEnzyme->End SolutionInhibitor->End

Figure 3: Troubleshooting logic for addressing unexpectedly high IC50 values.

References

Troubleshooting

Technical Support Center: Stability of Your Compound in Different Buffer Systems

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of your compound in various buffer systems. It is intended for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of your compound in various buffer systems. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my compound degrading in my buffer solution?

A1: Compound degradation in aqueous buffer solutions can be influenced by several factors. The primary drivers of instability are often pH and the specific components of the buffer system. Degradation pathways can include hydrolysis, oxidation, and photolysis. For instance, the pH of the solution can directly catalyze hydrolytic degradation. It's crucial to select a buffer system that maintains a pH range where your compound exhibits maximum stability.

Q2: How do I choose the optimal buffer for my compound?

A2: Selecting the right buffer is critical for maintaining the stability of your compound. Histidine is a commonly used buffer for biopharmaceuticals as it has a buffering capacity in the pH range of 5.5 to 7.0 and is less prone to pH shifts during freezing and thawing.[1] However, the optimal buffer is compound-specific. A systematic screening of different buffer systems (e.g., citrate, acetate, phosphate, Tris) at various pH values is recommended to identify the conditions that confer the longest-term stability.[2]

Q3: Can buffer components directly affect the stability of my compound?

A3: Yes, buffer components can interact with your compound and affect its stability. For example, some buffers can chelate metal ions that may catalyze oxidative degradation.[3] Conversely, certain buffer agents can form pro-oxidant complexes with metal ions, accelerating degradation.[3] It is important to consider the potential interactions between your compound and all components of the formulation.

Q4: My compound appears to be precipitating out of solution. What could be the cause?

A4: Precipitation can occur if the buffer conditions are not optimal for your compound's solubility. This is often related to the pH of the solution, especially if your compound's solubility is pH-dependent. For protein-based therapeutics, it is important to select a buffer with a pH sufficiently removed from the protein's isoelectric point to prevent self-association and aggregation.[4] Additionally, the ionic strength of the buffer, influenced by the concentration of salts like sodium chloride, can also impact solubility.[4]

Q5: How can I assess the stability of my compound in a new buffer system?

A5: A basic stability assessment can be performed by incubating your compound in the buffer of interest over a time course.[5] Samples should be taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining compound and detect the appearance of any degradation products.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of parent compound pH-mediated hydrolysis or oxidation.Screen a panel of buffers with different pH values to identify the optimal pH range for stability. Consider the use of antioxidants if oxidation is suspected.
Formation of precipitates Poor solubility at the current pH and ionic strength.Adjust the pH of the buffer to a range where the compound is more soluble. Evaluate the effect of varying salt concentrations on solubility.[4]
Inconsistent results between experiments Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[5]
Loss of compound during storage Inappropriate storage temperature or light exposure.Store solutions at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Protect from light if the compound is photolabile.
Unexpected degradation products Interaction with buffer components or contaminants.Ensure high-purity buffer reagents and water are used.[5] Evaluate alternative buffer systems to rule out specific buffer-compound interactions.

Experimental Protocols

Protocol 1: Basic Stability Assessment in a Selected Buffer

This protocol outlines a fundamental experiment to determine the stability of your compound in a specific buffer.

1. Reagent and Sample Preparation:

  • Prepare the desired buffer (e.g., 10 mM phosphate buffer) using high-purity water.

  • Adjust the buffer to the target pH using a calibrated pH meter and filter it through a 0.22 µm filter.[5]

  • Prepare a stock solution of your compound, preferably in a non-aqueous solvent like DMSO if solubility in the buffer is limited.

  • Dilute the stock solution to a known final concentration (e.g., 100 µM) in the prepared experimental buffer.[5]

2. Time-Course Incubation:

  • Immediately after preparation, take a "Time 0" sample and analyze it to establish a baseline.

  • Incubate the remaining solution under your desired experimental conditions (e.g., 37°C).

  • Collect samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).[5]

3. Analysis:

  • Analyze the samples using a suitable analytical method, such as reversed-phase HPLC with a C18 column, to separate the parent compound from any degradation products.[5]

  • Quantify the peak area of the parent compound at each time point.

4. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the "Time 0" sample.

  • Plot the percentage of compound remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffer Prepare Buffer prep_working Prepare Working Solution prep_buffer->prep_working prep_stock Prepare Stock Solution prep_stock->prep_working time_0 Time 0 Sample prep_working->time_0 incubation Incubate at Desired Temperature prep_working->incubation hplc HPLC Analysis time_0->hplc time_points Collect Samples at Time Points incubation->time_points time_points->hplc data_analysis Data Analysis hplc->data_analysis troubleshooting_logic start Compound Instability Observed check_ph Is pH optimal? start->check_ph check_buffer Are buffer components reactive? check_ph->check_buffer Yes screen_ph Screen different pH values check_ph->screen_ph No check_storage Are storage conditions appropriate? check_buffer->check_storage No change_buffer Test alternative buffer systems check_buffer->change_buffer Yes check_solubility Is solubility an issue? check_storage->check_solubility Yes optimize_storage Adjust temperature/protect from light check_storage->optimize_storage No modify_formulation Adjust pH or ionic strength check_solubility->modify_formulation Yes

References

Optimization

Technical Support Center: M79175 Experiments

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using M79175, a novel inhibitor of the TLR4/MyD88-dependent signaling pathway. Frequently Asked Questions (FAQs) Q1: Wh...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using M79175, a novel inhibitor of the TLR4/MyD88-dependent signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for M79175?

A1: M79175 is a potent and selective inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway. It specifically targets the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein to the TLR4 complex, thereby blocking downstream inflammatory signaling.[1]

Q2: What are the expected effects of M79175 in in-vitro cell culture experiments?

A2: In cell culture models, M79175 is expected to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, upon stimulation with lipopolysaccharide (LPS), a TLR4 agonist.

Q3: At what concentration should I use M79175?

A3: The optimal concentration of M79175 depends on the cell type and experimental conditions. We recommend performing a dose-response experiment starting from 1 µM to 50 µM to determine the effective concentration for your specific setup. Below is a table with example data.

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent cell passage number, leading to altered cellular responses.

  • Solution: Use cells within a consistent and low passage number range for all experiments. Document the passage number for each experiment to ensure reproducibility.

  • Possible Cause: Variability in LPS potency.

  • Solution: Use a single, high-quality lot of LPS for the entire set of experiments. Perform a dose-response curve for LPS to determine the optimal concentration for stimulation.

Issue 2: Unexpected cell death or cytotoxicity.

  • Possible Cause: M79175 may exhibit cytotoxic effects at high concentrations.

  • Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of M79175 in your cell line. Always include a vehicle-only control.

Issue 3: No significant inhibition of inflammatory response.

  • Possible Cause: The chosen cell line may have low TLR4 expression or utilize a MyD88-independent pathway for signaling.[1]

  • Solution: Confirm TLR4 expression in your cell line using qPCR or flow cytometry. Consider using a cell line known to have a robust TLR4/MyD88-dependent response, such as RAW 264.7 macrophages.

  • Possible Cause: Insufficient pre-incubation time with M79175.

  • Solution: Pre-incubate the cells with M79175 for at least 1-2 hours before adding the LPS stimulus to ensure adequate cell permeability and target engagement.

Quantitative Data

Table 1: Example Dose-Response of M79175 on TNF-α Secretion in LPS-stimulated RAW 264.7 cells

M79175 Concentration (µM)TNF-α (pg/mL)Standard Deviation
0 (Vehicle)1500120
11250110
580095
1045060
2515030
505015

Table 2: Example Cell Viability Data for M79175 in RAW 264.7 cells after 24h incubation

M79175 Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1004.5
1985.1
5974.8
10955.3
25926.2
50708.9

Experimental Protocols

Protocol 1: Measuring Cytokine Inhibition with M79175

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • M79175 Pre-incubation: The next day, remove the medium and add fresh medium containing the desired concentrations of M79175 or vehicle control. Incubate for 2 hours at 37°C.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs M79175 M79175 M79175->MyD88 Inhibits recruitment TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB NF-κB TAK1->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: M79175 inhibits the TLR4 signaling pathway by blocking MyD88 recruitment.

Experimental_Workflow A 1. Seed Cells (e.g., RAW 264.7) B 2. Pre-incubate with M79175 (or vehicle) for 2h A->B C 3. Stimulate with LPS (100 ng/mL) for 6h B->C D 4. Collect Supernatant C->D E 5. Measure Cytokines (e.g., TNF-α via ELISA) D->E F 6. Analyze Data E->F

Caption: Workflow for assessing the inhibitory effect of M79175 on cytokine production.

References

Troubleshooting

Technical Support Center: Preventing M79175 Precipitation in Media

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent the precipitation of M79175 in cell culture media. Precipit...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent the precipitation of M79175 in cell culture media. Precipitation can alter the effective concentration of the compound and may introduce artifacts or cytotoxicity, compromising experimental results.

Troubleshooting Guide

Precipitation of M79175 can occur due to a variety of factors, including its physicochemical properties and interactions with media components. The following sections detail common causes and provide solutions to mitigate this issue.

Initial Observation: Precipitate Forms Immediately Upon Adding M79175 to Media

Potential Cause Solution
High Stock Solution Concentration Use a lower concentration of the DMSO stock solution. Prepare a serial dilution of the stock to find the optimal concentration.
Poor Compound Solubility Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) to minimize the volume added to the media.
Media Temperature Pre-warm the cell culture medium to 37°C before adding M79175.[1]
Localized High Concentration Add the M79175 stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform dispersion.

Observation Over Time: Precipitate Forms After Incubation

Potential Cause Solution
Temperature Shift Changes in temperature between room temperature and the incubator can affect solubility.[1][2] Always pre-warm the media to 37°C before adding the compound.[1]
pH Shift The CO2 environment in an incubator can lower the pH of the media, affecting the solubility of pH-sensitive compounds.[1] Ensure the media is properly buffered for the incubator's CO2 concentration.
Interaction with Media Components M79175 may interact with salts, proteins, or other components in the media over time.[1] Test the compound's stability in the specific cell culture medium over the intended duration of the experiment.
Evaporation Water loss from the culture vessel can increase the concentration of M79175 and other media components, leading to precipitation.[2] Ensure proper humidification in the incubator and use sealed culture flasks or plates.

Experimental Protocols

Protocol 1: Determining the Optimal Stock Concentration of M79175

  • Prepare a high-concentration stock solution of M79175 in 100% DMSO (e.g., 100 mM).

  • Create a series of dilutions from the stock solution in DMSO (e.g., 50 mM, 20 mM, 10 mM).

  • Pre-warm the desired cell culture medium to 37°C.

  • Prepare a set of tubes, each containing 1 mL of the pre-warmed medium.

  • Add a fixed volume of each M79175 stock dilution to a separate tube of media to achieve the desired final concentration (e.g., add 1 µL of each stock to 1 mL of media).

  • Gently vortex each tube immediately after adding the stock solution.

  • Visually inspect for any immediate signs of precipitation.

  • Incubate the tubes at 37°C in a CO2 incubator for the planned duration of your experiment.

  • Periodically inspect the tubes for any precipitate formation. The highest stock concentration that does not show precipitation is the optimal one to use for your experiments.

Protocol 2: Assessing M79175 Stability in Different Media Formulations

  • Prepare a stock solution of M79175 in DMSO at the optimal concentration determined in Protocol 1.

  • Obtain different formulations of cell culture media that are compatible with your cell line (e.g., DMEM with 10% FBS, RPMI-1640 with 5% FBS, serum-free media).

  • Pre-warm each medium to 37°C.

  • Add the M79175 stock solution to each medium to achieve the desired final working concentration.

  • Incubate the media preparations at 37°C in a CO2 incubator.

  • Monitor for precipitation at regular intervals (e.g., 1, 6, 12, 24, and 48 hours).

  • The medium formulation that shows no precipitation for the longest duration is the most suitable for your experiments with M79175.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my media after adding M79175. What is the first thing I should check?

A1: First, confirm that the precipitate is not due to microbial contamination (e.g., bacteria or fungi). You can do this by examining a sample of the media under a microscope. If no microbial growth is observed, the precipitate is likely the compound. Then, review your stock solution concentration and the temperature of your media.

Q2: Can I dissolve the precipitate by heating the media?

A2: While gentle warming to 37°C can help redissolve some compounds, excessive heating is not recommended as it can degrade M79175 and other media components.[2] It is better to prevent precipitation in the first place by optimizing your protocol.

Q3: Is it acceptable to use the media if a small amount of precipitate is present?

A3: It is not recommended. The presence of a precipitate means the actual concentration of M79175 in solution is unknown and lower than intended, which will affect the accuracy and reproducibility of your experimental results. Precipitates can also be cytotoxic to cells.[2]

Q4: How can I differentiate between M79175 precipitate and other media components precipitating?

A4: Other media components, such as salts and proteins, can also precipitate, especially with temperature fluctuations or changes in pH.[2] To determine if the precipitate is M79175, you can prepare a control sample of the medium without the compound and subject it to the same conditions. If the precipitate only forms in the presence of M79175, it is likely the compound itself.

Q5: Could the type of plasticware I'm using contribute to precipitation?

A5: While less common, some compounds can adsorb to the surface of certain plastics, which might be mistaken for precipitation. If you suspect this is an issue, you can try using different types of labware (e.g., polypropylene vs. polystyrene) or glass vessels to see if it makes a difference.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting M79175 precipitation issues.

G start Precipitation Observed check_contamination Microscopic Examination: Contamination Check start->check_contamination is_contamination Contamination? check_contamination->is_contamination discard Discard and Review Sterile Technique is_contamination->discard Yes no_contamination Chemical Precipitate is_contamination->no_contamination No check_immediate Immediate or Time-Dependent? no_contamination->check_immediate immediate Immediate Precipitation check_immediate->immediate Immediate timed Precipitation Over Time check_immediate->timed Over Time troubleshoot_immediate Troubleshoot Immediate Causes: - Stock Concentration - Media Temperature - Mixing Technique immediate->troubleshoot_immediate troubleshoot_timed Troubleshoot Time-Dependent Causes: - pH Shift - Media Component Interaction - Evaporation timed->troubleshoot_timed resolve Issue Resolved troubleshoot_immediate->resolve troubleshoot_timed->resolve

Caption: Troubleshooting workflow for M79175 precipitation.

References

Optimization

Troubleshooting M79175 inconsistent results

Identifier "M79175" Not Found in Publicly Available Resources Our comprehensive search for "M79175" did not yield any specific information regarding a commercially available product, chemical compound, or experimental re...

Author: BenchChem Technical Support Team. Date: November 2025

Identifier "M79175" Not Found in Publicly Available Resources

Our comprehensive search for "M79175" did not yield any specific information regarding a commercially available product, chemical compound, or experimental reagent within the public domain. The search results did not provide any context that would allow for the creation of a detailed and accurate technical support guide as requested.

It is possible that "M79175" is an internal product code, a newly developed compound not yet publicly documented, or a typographical error.

To provide you with the necessary troubleshooting guides, FAQs, and experimental protocols, please verify the identifier and provide additional details, including:

  • The full name of the product or compound.

  • The manufacturer or supplier.

  • The intended application or mechanism of action.

  • The nature of the inconsistent results you are observing.

Once this information is provided, we will be able to generate the specific technical support content you require.

Troubleshooting

Technical Support Center: Improving M79175 Bioavailability in Animal Models

Disclaimer: M79175 is a fictional compound. The following technical support guide is a representative resource based on common challenges encountered with poorly bioavailable drugs, particularly those classified under th...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: M79175 is a fictional compound. The following technical support guide is a representative resource based on common challenges encountered with poorly bioavailable drugs, particularly those classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the low oral bioavailability of M79175?

A1: Low oral bioavailability for a compound like M79175 typically stems from a few key issues:

  • Poor Aqueous Solubility: The most common hurdle for BCS Class II and IV drugs is their inability to dissolve effectively in the gastrointestinal (GI) fluids.[1][2] For a drug to be absorbed, it must first be in solution.

  • Low Dissolution Rate: Even if a drug is sparingly soluble, a slow dissolution rate can mean that it passes through the GI tract before a significant amount can dissolve and be absorbed.[2][3]

  • High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation, significantly reducing the amount of active compound.

  • Efflux by Transporters: The compound might be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp) located in the intestinal wall.

Q2: What are the primary formulation strategies to consider for improving the bioavailability of M79175?

A2: A variety of formulation strategies can be employed to overcome poor solubility and enhance bioavailability.[4] Key approaches include:

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[1][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing M79175 in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[6][7]

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[8][7][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[1][5][7]

Q3: We are observing high inter-animal variability in our pharmacokinetic (PK) data. What could be the cause and how can we mitigate it?

A3: High variability is a common challenge with poorly soluble compounds and can be attributed to several factors:

  • Inconsistent Dissolution: The erratic dissolution of the compound in the GI tract of different animals.[9]

  • Food Effects: The presence or absence of food can drastically alter gastric pH, emptying time, and GI fluid composition, impacting drug dissolution and absorption.[9][10]

  • Physiological Differences: Natural variations in GI motility and metabolism among individual animals.

To mitigate this, you should:

  • Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period (e.g., 12-16 hours) before dosing and have free access to water.[9][11] Standardize the diet and housing conditions.

  • Optimize the Formulation: A robust formulation, such as a well-developed SEDDS or ASD, can reduce the dependency of absorption on physiological variables, leading to more consistent results.[7][9]

  • Increase Sample Size: Using a larger number of animals per group can help to statistically manage high variability.[9]

Troubleshooting Guides

Problem Potential Cause Recommended Action
Very low or undetectable plasma concentrations of M79175 after oral dosing. Poor Solubility: The compound is not dissolving in the GI tract.[2]1. Formulation Enhancement: Move from a simple suspension to an enabling formulation like an amorphous solid dispersion or a lipid-based system (SEDDS).[7] 2. Particle Size Reduction: Investigate micronization or nanocrystal technology to increase the dissolution rate.[1][5]
High First-Pass Metabolism: The drug is being cleared by the liver or gut wall before reaching systemic circulation.1. In Vitro Metabolism Assay: Assess the metabolic stability of M79175 in liver microsomes or hepatocytes to quantify the extent of metabolism.[7] 2. IV Dosing: Administer an intravenous dose to determine the absolute bioavailability and understand the contribution of first-pass metabolism.[11][12]
M79175 precipitates out of the dosing vehicle or upon administration. Vehicle Saturation: The concentration of M79175 exceeds its solubility in the chosen vehicle.1. Solubility Screening: Conduct a thorough screening of various pharmaceutically acceptable solvents, co-solvents, and lipids to find a suitable vehicle with higher solubilizing capacity.[1] 2. Lower the Dose Concentration: If possible, reduce the concentration of the dosing formulation by increasing the dosing volume (within animal welfare limits).
In Vivo Precipitation: The drug is soluble in the formulation but precipitates upon contact with aqueous GI fluids.1. Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation to maintain a supersaturated state in vivo. 2. Lipid-Based Formulations: Formulations like SEDDS can protect the drug from precipitation by forming fine oil-in-water emulsions upon dilution in the gut.[7]
Inconsistent PK results between different batches of the same formulation. Formulation Instability: The physical form of M79175 (e.g., amorphous vs. crystalline) is not stable over time.1. Physical Characterization: Use techniques like DSC and XRPD to confirm the physical state of M79175 in each formulation batch before dosing. 2. Stability Studies: Conduct short-term stability studies of the formulation under relevant storage conditions.
Lack of Homogeneity: The drug is not uniformly distributed within the dosing vehicle.1. Improve Mixing Process: Optimize the mixing time, speed, and equipment used for formulation preparation. 2. Content Uniformity Testing: Assay multiple samples from each batch to ensure the drug concentration is consistent throughout.[11]

Data Presentation

Table 1: Representative Pharmacokinetic Data for M79175 in Rats (10 mg/kg Oral Dose)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Bioavailability (F%)
Aqueous Suspension (Micronized) 75 ± 254.0 ± 1.5450 ± 180< 5%
Amorphous Solid Dispersion (1:4 drug-polymer ratio) 450 ± 902.0 ± 0.53,150 ± 63035%
Self-Emulsifying Drug Delivery System (SEDDS) 620 ± 1101.5 ± 0.54,340 ± 78048%
Intravenous (IV) Solution (1 mg/kg) 980 ± 1500.089,050 ± 1200100%
Data are presented as mean ± standard deviation (n=5 rats per group).

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein catheters are used.[12] Animals are acclimated for at least 3 days before the study.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle.

  • Fasting: Animals are fasted overnight (12-16 hours) prior to dosing but have free access to water throughout the experiment.[9][11]

  • Dosing:

    • Oral (PO): Formulations are administered via oral gavage at a volume of 5-10 mL/kg.[12][13]

    • Intravenous (IV): The drug is administered as a bolus injection via the tail vein or through the jugular vein catheter at a volume of 1-2 mL/kg.[11][13]

  • Blood Sampling:

    • Serial blood samples (approx. 150-200 µL) are collected from the jugular vein catheter into heparinized tubes at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[13]

  • Sample Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[13]

  • Bioanalysis: Plasma concentrations of M79175 are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[13]

  • Pharmacokinetic Analysis: PK parameters (Cmax, Tmax, AUC, F%) are calculated using non-compartmental analysis with software like Phoenix WinNonlin.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)
  • Solvent Selection: Identify a common solvent in which both M79175 and a hydrophilic polymer (e.g., PVP K30, HPMC-AS) are fully soluble.

  • Dissolution: Dissolve M79175 and the polymer in the selected solvent at the desired ratio (e.g., 1:4 drug to polymer). Stir until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film/powder in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried ASD and pass it through a sieve to obtain a fine powder with a uniform particle size.

  • Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

  • Reconstitution: For dosing, the ASD powder is suspended in a suitable aqueous vehicle (e.g., 0.5% methylcellulose) immediately before administration.

Visualizations

Signaling Pathway

Assuming M79175 is an inhibitor of the MAPK/ERK pathway, a common target in drug development. This pathway is a chain of proteins that communicates a signal from a cell surface receptor to the DNA in the nucleus.[14][15]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factors ERK->TranscriptionFactor M79175 M79175 (Inhibitor) M79175->MEK Inhibition Proliferation Cell Proliferation, Survival TranscriptionFactor->Proliferation Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Testing cluster_analysis Analysis & Decision A Initial Suspension Formulation D Single Dose PK Study in Rats (PO) A->D B Solubility & Excipient Screening C Develop Enabled Formulations (ASD, SEDDS, etc.) B->C C->D Iterate F Bioanalysis of Plasma Samples (LC-MS/MS) D->F E IV PK Study for Absolute Bioavailability E->F G Calculate PK Parameters (AUC, Cmax, F%) F->G H Decision: Bioavailability Acceptable? G->H H->B No H->C No Formulation_Decision_Tree Start Primary Bioavailability Challenge? Solubility Solubility Limited? Start->Solubility Dissolution Dissolution Rate Limited? Solubility->Dissolution Yes Metabolism High First-Pass Metabolism? Solubility->Metabolism No ASD Amorphous Solid Dispersion (ASD) Dissolution->ASD No Lipid Lipid-Based (SEDDS) Dissolution->Lipid No Complex Cyclodextrin Complexation Dissolution->Complex No Nano Nanocrystal Technology Dissolution->Nano Yes Prodrug Prodrug Approach Metabolism->Prodrug Yes

References

Optimization

M79175 Polymorphic Forms: A Technical Support Resource

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the polymorphic forms of M79175. The following troubleshooting guides and frequent...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the polymorphic forms of M79175. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results Uncontrolled polymorphic form of M79175. The α and β forms have different physical properties that can affect experimental outcomes.Characterize the polymorphic form of your M79175 sample before each experiment using techniques like PXRD, IR spectroscopy, or DSC. Refer to the "Experimental Protocols" section for detailed methodologies.
Sample degradation or unexpected transformation The β-form is metastable and can transform into the more stable α-form, especially upon heating.[1]Store M79175 under controlled conditions. For experiments requiring the β-form, use freshly prepared samples and avoid high temperatures. Monitor for polymorphic transformation during the experiment.
Difficulty in reproducing crystallization The presence of seed crystals can influence the resulting polymorphic form. The presence of a small amount of α-form crystals can enhance the transformation from the β- to the α-form.[1]Carefully control crystallization conditions, including solvent, temperature, and agitation. To obtain the β-form, ensure no α-form seed crystals are present.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphic forms of M79175?

A1: M79175 is known to exist in two polymorphic forms: the α-form and the β-form.[1]

Q2: What are the key differences between the α and β forms?

A2: The α and β forms of M79175 exhibit distinct physicochemical properties. The α-form is the more stable polymorph.[1] Key differences are summarized in the table below.

Q3: How can I identify the polymorphic form of my M79175 sample?

A3: Several analytical techniques can be used to differentiate between the α and β forms. The most common methods are Powder X-ray Diffraction (PXRD), Infrared (IR) Spectroscopy, and Differential Scanning Calorimetry (DSC).[1]

Q4: Can the polymorphic form of M79175 change during my experiment?

A4: Yes. The less stable β-form can transform into the α-form, particularly when heated.[1] This transformation can be accelerated by the presence of α-form seed crystals.[1] It is crucial to monitor the polymorphic form throughout your experiment if you are working with the β-form.

Data Presentation

Table 1: Physicochemical Properties of M79175 Polymorphs

Propertyα-Formβ-Form
Thermodynamic Stability More stableLess stable (metastable)
X-ray Powder Diffraction (longest spacing of unit cells) 14.9 Å12.4 Å
Infrared Spectroscopy (NH stretching vibration) Centered at 3250 cm⁻¹Split into two peaks at 3150 and 3425 cm⁻¹
Enthalpy of Fusion 26.3 kJ/mol at 517.5 K31.3 kJ/mol at 501.0 K

Source: J Pharm Sci. 1988 Jul;77(7):635-7[1]

Experimental Protocols

Protocol 1: Polymorph Identification by Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Gently grind a small amount of the M79175 sample to a fine powder.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation.

  • Data Collection: Scan the sample over a 2θ range of 5° to 40°.

  • Data Analysis: Compare the resulting diffractogram with the reference patterns for the α and β forms. The α-form will have its longest spacing at 14.9 Å, while the β-form will be at 12.4 Å.[1]

Protocol 2: Polymorph Identification by Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the M79175 sample or use an ATR-FTIR spectrometer.

  • Data Collection: Acquire the IR spectrum in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Examine the region of the NH stretching vibration. The α-form will show a single absorption band centered at 3250 cm⁻¹, whereas the β-form will exhibit two distinct peaks at 3150 and 3425 cm⁻¹.[1]

Protocol 3: Polymorph Identification by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the M79175 sample into an aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Data Collection: Heat the sample at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: Observe the thermogram for melting endotherms. The α-form has an enthalpy of fusion of 26.3 kJ/mol at 517.5 K, while the β-form has an enthalpy of fusion of 31.3 kJ/mol at 501.0 K.[1] A transformation from the β- to the α-form may be observed at various heating rates.[1]

Visualizations

Polymorphic_Transformation beta β-Form (Metastable) alpha α-Form (Stable) beta->alpha Transformation heat Heating heat->beta seed α-Form Seed Crystal seed->beta

Caption: Transformation pathway of M79175 polymorphic forms.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment start Start with M79175 Sample characterization Characterize Polymorphic Form (PXRD, IR, DSC) start->characterization experiment Perform Experiment characterization->experiment monitoring Monitor for Polymorphic Transformation (optional) experiment->monitoring analysis Analyze Results monitoring->analysis

Caption: Recommended workflow for experiments involving M79175.

References

Troubleshooting

Degradation profile of M79175 under experimental conditions

Technical Support Center: M79175 Degradation Profile Disclaimer: The compound "M79175" is a hypothetical molecule created for illustrative purposes. All data, protocols, and pathways described below are fictional and int...

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: M79175 Degradation Profile

Disclaimer: The compound "M79175" is a hypothetical molecule created for illustrative purposes. All data, protocols, and pathways described below are fictional and intended to serve as a comprehensive example for researchers, scientists, and drug development professionals on structuring and presenting a degradation profile.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of M79175?

M79175 is a novel kinase inhibitor. In its solid state, it is relatively stable when protected from light and moisture. However, in solution, its stability is highly dependent on pH, temperature, and exposure to oxidative conditions and light. Forced degradation studies are essential to understand its liabilities.[1][2]

Q2: What are the primary degradation pathways observed for M79175?

Based on forced degradation studies, M79175 is susceptible to three main degradation pathways:

  • Hydrolysis: The ester and amide functional groups in M79175 can be cleaved under acidic and basic conditions.[3][4][5]

  • Oxidation: The molecule shows susceptibility to oxidative degradation, likely at the electron-rich aromatic ring system.

  • Photolysis: Exposure to UV light can lead to the formation of specific photodegradation products.[1][6]

Q3: What are the recommended storage conditions for M79175?

  • Solid Form: Store at 2-8°C, protected from light and moisture in a well-sealed container.

  • Solution (for experimental use): Prepare fresh solutions for immediate use. If short-term storage is necessary, store solutions at 2-8°C in amber vials for no longer than 24 hours. The choice of solvent can also impact stability.

Q4: How should I prepare solutions of M79175 for experimental use to minimize degradation?

Use a co-solvent system of DMSO and a buffered aqueous solution. Ensure the final pH of the aqueous solution is between 4 and 6, as M79175 shows maximal stability in this range. Degas the aqueous buffer to minimize oxidative degradation.

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC chromatogram during a hydrolysis study. What could be the cause?

Possible Causes:

  • Secondary Degradation: A primary degradation product might be unstable under the stress conditions and is degrading further into secondary products.

  • Interaction with Excipients: If you are studying a formulated product, the excipients themselves might be degrading or reacting with M79175.[7]

  • Metal Ion Catalysis: Trace metal ions in your glassware or reagents can catalyze degradation reactions.

  • Contamination: The unexpected peaks could be from contamination in the solvent, reagents, or the HPLC system itself.[8]

Troubleshooting Steps:

  • Analyze a placebo (formulation without M79175) under the same stress conditions to rule out excipient-related peaks.

  • Use metal-chelating agents like EDTA in your solutions to test for metal ion catalysis.

  • Ensure high-purity solvents and reagents are used.

  • Run a blank injection (solvent only) to check for system contamination.[9]

Q2: My mass balance is significantly below 95% in my oxidative stress study. Where could the missing mass be?

Possible Causes:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore, making them undetectable by a UV detector.

  • Formation of Volatile Degradants: Degradation could lead to small, volatile molecules that are lost during sample preparation or analysis.

  • Adsorption to Container: M79175 or its degradants may adsorb to the surface of the sample container (e.g., glass or plastic vial).

  • Incomplete Elution from HPLC Column: Highly polar or non-polar degradants may be irreversibly retained on the HPLC column.[8]

Troubleshooting Steps:

  • Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to look for non-UV active compounds.

  • Analyze the headspace of your stressed sample using Gas Chromatography (GC) to check for volatile products.

  • Perform a recovery study by rinsing the sample container with a strong solvent to check for adsorbed material.

  • Modify your HPLC gradient to include a strong final wash step to ensure all compounds are eluted from the column.

Q3: The degradation rate in my photostability experiments is inconsistent between replicates. What could be causing this variability?

Possible Causes:

  • Inconsistent Light Exposure: The intensity of the light source may not be uniform across all sample positions in the photostability chamber. The distance of the samples from the light source is also critical.[1]

  • Sample Matrix Effects: The solvent system can significantly influence photolytic pathways. Small variations in solvent composition or pH can lead to different degradation rates.

  • Sample Temperature: The light source can also generate heat, leading to a combination of thermal and photolytic degradation. If the temperature is not well-controlled, this can introduce variability.

  • Oxygen Availability: The presence of dissolved oxygen can lead to photo-oxidative processes. If oxygen levels are not consistent between samples, degradation rates can vary.

Troubleshooting Steps:

  • Map the light intensity within your photostability chamber to identify positions with uniform illumination.

  • Ensure precise and consistent preparation of your sample solutions.

  • Use a control sample stored in the same chamber but protected from light (e.g., wrapped in aluminum foil) to assess the contribution of thermal degradation.

  • Control the atmosphere in your sample vials, for example, by sparging with nitrogen to create an inert environment.

Data Presentation

Table 1: Summary of Forced Degradation Results for M79175

Stress Condition% Degradation of M79175Major Degradation ProductsRemarks
0.1 M HCl (80°C, 24h)18.5%M79175-H1, M79175-H2Significant hydrolysis of the ester and amide bonds.
0.1 M NaOH (60°C, 4h)25.2%M79175-H1Rapid hydrolysis of the ester bond.
5% H₂O₂ (RT, 8h)15.8%M79175-O1, M79175-O2Multiple oxidation products observed.
Heat (80°C, 72h, solid)4.5%M79175-T1Relatively stable to thermal stress in solid state.
Photolytic (ICH Q1B, 24h)12.1%M79175-P1Degradation observed under UV light exposure.

Table 2: HPLC Method Parameters for Stability Indicating Assay

ParameterSpecification
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Experimental Protocols

Protocol: Forced Degradation Study of M79175

This protocol outlines the procedure for subjecting M79175 to various stress conditions to identify potential degradation products and establish its degradation profile, in accordance with ICH guidelines.[10][11][12]

1. Materials and Reagents:

  • M79175 Drug Substance

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (≥99%)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂) 30%

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Temperature-controlled oven

2. Stock Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of M79175 in a 50:50 mixture of Acetonitrile and Water.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 80°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at 60°C for 4 hours.

    • At appropriate time points (e.g., 0, 1, 2, 4h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 10% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 5% H₂O₂.

    • Keep the solution at room temperature for 8 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Weigh approximately 10 mg of M79175 solid into a glass vial.

    • Place the vial in an oven at 80°C for 72 hours.

    • After exposure, dissolve the sample in the diluent to a concentration of 0.5 mg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a 0.5 mg/mL solution of M79175.

    • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

    • A control sample should be stored under the same conditions but protected from light (wrapped in aluminum foil).

    • Analyze the samples by HPLC.

4. Analysis:

  • Analyze all samples using the validated stability-indicating HPLC method (as described in Table 2).

  • Calculate the percentage degradation and the relative amounts of each degradation product.

  • Perform peak purity analysis and mass balance calculations.

Visualizations

Signaling_Pathway cluster_pathway Kinase-X Signaling M79175 M79175 KinaseX Kinase-X M79175->KinaseX ProteinA Protein A KinaseX->ProteinA ProteinB Protein B ProteinA->ProteinB Proliferation Cell Proliferation ProteinB->Proliferation

Caption: Hypothetical signaling pathway showing M79175 inhibition of Kinase-X.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1.0 mg/mL M79175 Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 80°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (5% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid, 80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Mass Balance, Peak Purity) HPLC->Data

Caption: Experimental workflow for the forced degradation study of M79175.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photolysis M79175 M79175 H1 M79175-H1 (Ester Cleavage) M79175->H1  Acid/Base H2 M79175-H2 (Amide Cleavage) M79175->H2  Acid O1 M79175-O1 M79175->O1  H₂O₂ O2 M79175-O2 M79175->O2  H₂O₂ P1 M79175-P1 M79175->P1  UV Light

Caption: Logical relationships in the degradation pathways of M79175.

References

Reference Data & Comparative Studies

Validation

M79175 in the Landscape of Aldose Reductase Inhibitors: A Comparative Guide

Aldose reductase, a key enzyme in the polyol pathway, has long been a therapeutic target for mitigating the chronic complications of diabetes, such as neuropathy, nephropathy, and retinopathy. The accumulation of sorbito...

Author: BenchChem Technical Support Team. Date: November 2025

Aldose reductase, a key enzyme in the polyol pathway, has long been a therapeutic target for mitigating the chronic complications of diabetes, such as neuropathy, nephropathy, and retinopathy. The accumulation of sorbitol, catalyzed by aldose reductase in hyperglycemic conditions, is believed to induce osmotic stress and downstream cellular damage.[1] M79175 is an aldose reductase inhibitor (ARI) that has been investigated for its potential to prevent or slow the progression of these diabetic complications. This guide provides a comparative analysis of M79175 against other notable ARIs, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

In Vitro Inhibitory Potency: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. In the context of aldose reductase inhibitors, a lower IC50 value indicates a greater potency in inhibiting the enzyme's activity. The following table summarizes the available in vitro IC50 data for M79175 and other prominent ARIs. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, such as the source of the enzyme and the substrate used.

One study highlighted the significant impact of the substrate on the inhibitory activity of some ARIs. For instance, the IC50 for Sorbinil was approximately 100 µM when using 4-nitrobenzaldehyde as the substrate, but it dropped to 0.4-1.4 µM with the physiological substrate, glucose.[2] A similar substrate-dependent effect was observed for Ponalrestat (Statil).[2]

Aldose Reductase InhibitorIC50Enzyme SourceSubstrate
M79175 Not explicitly found in direct comparison tables--
Zopolrestat 3.1 x 10⁻⁹ M (3.1 nM)Human PlacentaNot Specified
Sorbinil ~100 µMBovine Lens4-Nitrobenzaldehyde
0.4 - 1.4 µMBovine LensGlucose
Ponalrestat (Statil) 450 - 750 nMBovine Lens4-Nitrobenzaldehyde
26 - 71 nMBovine LensGlucose
Epalrestat IC50 in the micromolar range (specific value not found in provided abstracts)--
Tolrestat Not explicitly found in direct comparison tables--

Note: The IC50 values are sourced from multiple studies and may not be directly comparable due to differing experimental conditions.

In Vivo Efficacy of M79175

In vivo studies provide crucial insights into the therapeutic potential of a drug in a living organism. M79175 has been evaluated in animal models of diabetic complications, demonstrating its ability to mitigate pathological changes associated with aldose reductase activity.

Animal ModelConditionM79175 DosageKey FindingsReference
Streptozotocin fructose-induced diabetic ratsDiabetic RetinopathyNot specifiedSuppressed the prolongation of peak latencies and intervals in the electroretinogram (ERG), suggesting a protective effect against the progression of diabetic retinopathy in its early stages.[3]
Galactose-fed beaglesDiabetic Retinopathy10 or 16 mg/kg/dayProvided dose-dependent protection against pericyte degeneration and subsequent microaneurysm formation in the retinal vasculature.[4]

The Polyol Pathway and Aldose Reductase Inhibition

Under normal blood glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolysis pathway. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, converting glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications due to the resulting osmotic stress and depletion of NADPH, a crucial cofactor for antioxidant defense systems. Aldose reductase inhibitors, like M79175, act by blocking the initial step of this pathway.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH AR Aldose Reductase NADPH NADPH AR->NADPH NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase NAD NAD+ SDH->NAD NADH NADH SDH->NADH ARI Aldose Reductase Inhibitors (e.g., M79175) ARI->AR Inhibits

Caption: The Polyol Pathway and the mechanism of Aldose Reductase Inhibitors.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

A common method to determine the in vitro potency of aldose reductase inhibitors involves a spectrophotometric assay. The following is a generalized protocol based on common practices described in the literature.[5][6]

1. Enzyme Preparation:

  • Aldose reductase can be purified from various tissues, such as bovine or rat lens, or recombinant human aldose reductase can be used.

  • The tissue is homogenized in a buffer solution and subjected to purification steps like ammonium sulfate fractionation and column chromatography.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate.

  • The reaction mixture contains a phosphate buffer (pH 6.2-7.4), NADPH as a cofactor, and the aldose reductase enzyme.

  • The test compound (e.g., M79175) dissolved in a suitable solvent (like DMSO) is added to the wells at various concentrations.

  • The reaction is initiated by adding the substrate, which can be a model substrate like DL-glyceraldehyde or 4-nitrobenzaldehyde, or the physiological substrate, glucose.

  • The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

3. Data Analysis:

  • The percentage of enzyme inhibition is calculated for each concentration of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Screening Aldose Reductase Inhibitors

The process of identifying and validating new aldose reductase inhibitors typically follows a structured workflow, from initial screening to in vivo testing.

ARI_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library Compound Library Screening Primary_Assay Primary Aldose Reductase Inhibition Assay Compound_Library->Primary_Assay Hit_Identification Hit Identification & IC50 Determination Primary_Assay->Hit_Identification Animal_Model Diabetic Animal Model (e.g., STZ-induced diabetic rats) Hit_Identification->Animal_Model Lead Compound Selection ARI_Administration Administration of Lead Compounds Animal_Model->ARI_Administration Efficacy_Assessment Assessment of Efficacy (e.g., Nerve Conduction Velocity, Sorbitol Accumulation) ARI_Administration->Efficacy_Assessment Preclinical_Development Preclinical Development Efficacy_Assessment->Preclinical_Development Candidate Selection

Caption: A generalized workflow for the discovery and validation of Aldose Reductase Inhibitors.

Conclusion

References

Comparative

Validation of M79175's Effect on Sorbitol Accumulation: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of M79175, an aldose reductase inhibitor, with other alternatives in its class. The following sections detail i...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of M79175, an aldose reductase inhibitor, with other alternatives in its class. The following sections detail its mechanism of action, comparative efficacy based on available experimental data, and comprehensive experimental protocols.

The Polyol Pathway and the Rationale for Aldose Reductase Inhibition

Under normal blood glucose levels, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic conditions, such as those seen in diabetes mellitus, the excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway, aldose reductase, converts glucose into sorbitol. Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase.

In tissues that do not depend on insulin for glucose uptake, such as the lens, nerves, and kidneys, the accumulation of sorbitol can lead to osmotic stress, cellular damage, and contribute to the long-term complications of diabetes, including cataracts, neuropathy, and nephropathy. Therefore, inhibiting aldose reductase presents a promising therapeutic strategy to prevent or mitigate these complications by reducing the accumulation of intracellular sorbitol. M79175 is an aldose reductase inhibitor (ARI) that has been investigated for its potential in this therapeutic area.

Mechanism of Action of M79175 and Other Aldose Reductase Inhibitors

M79175, like other aldose reductase inhibitors, functions by competitively binding to the active site of the aldose reductase enzyme. This inhibition prevents the conversion of glucose to sorbitol, thereby reducing the intracellular accumulation of this polyol and mitigating the downstream pathological effects. The primary mechanism of action is the direct interruption of the polyol pathway at its initial step.

Comparative Efficacy of Aldose Reductase Inhibitors

The following sections provide a comparative overview of the efficacy of M79175 and other well-studied aldose reductase inhibitors based on available in vitro and in vivo data.

In Vitro Potency of Aldose Reductase Inhibitors

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for several aldose reductase inhibitors.

Aldose Reductase InhibitorIC50 (µM)Enzyme SourceSubstrate
M79175 Data not explicitly stated in available abstractsBovine LensGlucose
Sorbinil0.4 - 1.4Bovine LensGlucose
Statil (Epalrestat)0.026 - 0.071Bovine LensGlucose

Note: A comparative study of aldose reductase inhibitors in vitro by Poulsom (1987) included M79175, but the specific IC50 value is not available in the abstract. Access to the full publication is recommended for detailed information.

In Vivo Efficacy in Animal Models of Diabetes

The following table summarizes the effects of various aldose reductase inhibitors on sorbitol accumulation in the tissues of diabetic animal models. Direct head-to-head in vivo comparative studies involving M79175 are limited in the publicly available literature.

Aldose Reductase InhibitorAnimal ModelTissueDoseSorbitol Reduction (%)
M79175 Diabetic RatsRetinaNot SpecifiedSuppressed ERG abnormalities
M79175 Galactose-fed DogsRetina10-16 mg/kg/dayDose-dependent delay in retinopathy
SorbinilDiabetic RatsSciatic Nerve25 mg/kg/dayNormalized sorbitol levels[1]
SorbinilDiabetic RatsLens40 mg/kgSignificant decrease
ICI 105552Diabetic RatsSciatic Nerve50 mg/kg/day86%
ICI 105552Diabetic RatsLens50 mg/kg/day70%
FidarestatDiabetic RatsSciatic Nerve16 mg/kg/dayComplete prevention of accumulation
FidarestatDiabetic RatsRetina16 mg/kg/dayComplete prevention of accumulation
EpalrestatDiabetic RatsRenal Cortex50 mg/kg/dayPrevented increase in sorbitol[2]
TolrestatDiabetic HumansSural NerveNot SpecifiedAmeliorated increase in sorbitol[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of aldose reductase inhibitors are provided below.

In Vitro Aldose Reductase Inhibition Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of a compound against aldose reductase.

  • Enzyme Preparation:

    • Isolate aldose reductase from a suitable source, such as bovine lens or rat lens, through a series of purification steps including ammonium sulfate fractionation and column chromatography.

    • Determine the protein concentration of the purified enzyme solution.

  • Assay Reaction:

    • Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the test compound (e.g., M79175) at various concentrations.

    • Initiate the enzymatic reaction by adding the substrate, such as D-glucose or DL-glyceraldehyde.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Induction of Diabetes in Animal Models and In Vivo Testing of ARIs

This protocol describes the induction of diabetes in rats and the subsequent administration of aldose reductase inhibitors.

  • Induction of Diabetes:

    • Induce diabetes in male Sprague-Dawley or Wistar rats by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer.

    • Confirm the diabetic state by measuring blood glucose levels; rats with glucose levels above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.

  • ARI Administration:

    • Divide the diabetic animals into a control group (receiving vehicle) and treatment groups (receiving the ARI at different doses).

    • Administer the ARI (e.g., M79175) orally or via another appropriate route daily for the duration of the study (e.g., 4-8 weeks).

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., sciatic nerve, lens, retina, kidney).

    • Process the tissues for the quantification of sorbitol and other metabolites.

Quantification of Sorbitol in Tissues by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of sorbitol in biological tissues.

  • Sample Preparation:

    • Homogenize the collected tissue samples in a suitable solvent (e.g., ethanol).

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of mobile phase.

  • HPLC Analysis:

    • Use an HPLC system equipped with a suitable column (e.g., an amino-based column) and a refractive index detector (RID).

    • Inject the prepared sample extract onto the column.

    • Elute the sample isocratically with a mobile phase such as acetonitrile and water.

  • Quantification:

    • Prepare a standard curve using known concentrations of sorbitol.

    • Identify and quantify the sorbitol peak in the sample chromatogram by comparing its retention time and peak area to the standard curve.

    • Express the sorbitol concentration as nmol/mg of tissue weight.

Mandatory Visualizations

Signaling Pathway of Sorbitol Accumulation and Inhibition

Polyol_Pathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR + NADPH Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH + NAD+ Complications Diabetic Complications Sorbitol->Complications Accumulation (Osmotic Stress) Fructose Fructose AR->Sorbitol + NADP+ SDH->Fructose + NADH NADPH NADPH NADP NADP+ NAD NAD+ NADH NADH M79175 M79175 (ARI) M79175->AR Inhibition

Caption: The Polyol Pathway and the inhibitory action of M79175.

Experimental Workflow for Evaluating M79175

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Comparison Enzyme_Isolation Isolate Aldose Reductase IC50_Determination Determine IC50 of M79175 Enzyme_Isolation->IC50_Determination Compare_Potency Compare IC50 with other ARIs IC50_Determination->Compare_Potency Induce_Diabetes Induce Diabetes in Rats (STZ) ARI_Treatment Administer M79175 Induce_Diabetes->ARI_Treatment Tissue_Collection Collect Tissues (Sciatic Nerve, Lens, Retina) ARI_Treatment->Tissue_Collection Sorbitol_Measurement Measure Sorbitol Levels (HPLC) Tissue_Collection->Sorbitol_Measurement Compare_Efficacy Compare Sorbitol Reduction with other ARIs Sorbitol_Measurement->Compare_Efficacy

Caption: Workflow for the validation of M79175's effect.

Conclusion and Future Directions

The available evidence indicates that M79175 is an inhibitor of aldose reductase and shows promise in mitigating downstream effects of the polyol pathway, such as diabetic retinopathy, in animal models. However, for a comprehensive validation of its effect on sorbitol accumulation, direct comparative studies with other established aldose reductase inhibitors are essential.

Future research should focus on:

  • Determining the IC50 of M79175 against aldose reductase from various species, including humans, and publishing these findings in accessible literature.

  • Conducting head-to-head in vivo studies comparing the dose-dependent effects of M79175 with other ARIs like Sorbinil, Epalrestat, and Tolrestat on sorbitol levels in key tissues such as the sciatic nerve, lens, and retina.

  • Investigating the pharmacokinetic and pharmacodynamic profiles of M79175 to better understand its absorption, distribution, metabolism, and excretion, which are crucial for determining optimal dosing regimens.

By addressing these research gaps, a clearer understanding of the therapeutic potential of M79175 in the management of diabetic complications can be achieved, providing valuable information for drug development professionals.

References

Validation

A Preclinical Showdown: M79175 vs. Fidarestat in Models of Diabetic Complications

In the landscape of preclinical research for diabetic complications, aldose reductase inhibitors (ARIs) have long been a focal point of investigation. Among these, M79175 and fidarestat have emerged as compounds of inter...

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical research for diabetic complications, aldose reductase inhibitors (ARIs) have long been a focal point of investigation. Among these, M79175 and fidarestat have emerged as compounds of interest, both targeting the polyol pathway implicated in the pathogenesis of diabetic neuropathy and retinopathy. This guide provides a detailed comparison of their performance in preclinical models, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their evaluation of these therapeutic candidates.

Mechanism of Action: A Tale of Two Inhibitors

Both M79175 and fidarestat function by inhibiting aldose reductase, the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol and the subsequent metabolic cascade are believed to contribute to cellular damage in tissues susceptible to diabetic complications.

However, a key differentiator lies in their inhibitory selectivity. While both compounds inhibit aldose reductase (ALR2), M79175 has been shown to be a more potent inhibitor of hexonate dehydrogenase (also known as aldehyde reductase, ALR1). In contrast, fidarestat is a potent inhibitor of aldose reductase.[1] This distinction in their inhibitory profiles may have implications for their overall efficacy and safety.

Table 1: Inhibitory Activity of M79175 and Fidarestat

CompoundTargetIC50
M79175 Aldose Reductase (ALR2)>1 µM
Hexonate Dehydrogenase (ALR1)0.18 µM
Fidarestat Aldose Reductase26 nM

Signaling Pathway of Aldose Reductase Inhibition

The therapeutic rationale for both M79175 and fidarestat is centered on the mitigation of downstream pathological effects of the activated polyol pathway. By inhibiting aldose reductase, these compounds aim to prevent the accumulation of intracellular sorbitol, thereby reducing osmotic stress, decreasing the production of advanced glycation end-products (AGEs), and preserving the cellular redox balance by limiting the consumption of NADPH.

Polyol_Pathway Glucose Excess Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (SDH) Pathology Diabetic Complications (Neuropathy, Retinopathy) Sorbitol->Pathology Fructose->Pathology NADPH NADPH NADP NADP+ NADPH->NADP ARI Aldose Reductase Inhibitors (M79175, Fidarestat) AR Aldose Reductase ARI->AR inhibits AR->NADPH uses SDH Sorbitol Dehydrogenase

Caption: Inhibition of Aldose Reductase by M79175 and Fidarestat in the Polyol Pathway.

Preclinical Efficacy in Diabetic Retinopathy

Both M79175 and fidarestat have demonstrated efficacy in preclinical models of diabetic retinopathy, a major microvascular complication of diabetes.

M79175 in a Galactose-Fed Dog Model:

In a long-term study, beagles fed a 30% galactose diet, which induces diabetic-like retinopathy, were treated with M79175. The study found that M79175 provided dose-dependent protection against the development of key retinal lesions. Specifically, treatment with M79175 was associated with a reduction in pericyte loss and the formation of microaneurysms.

Fidarestat in a Streptozotocin-Induced Diabetic Rat Model:

A 15-month study in streptozotocin (STZ)-induced diabetic rats evaluated the effects of fidarestat on the development of diabetic retinopathy. The results showed that fidarestat dose-dependently suppressed the prevalence of microaneurysms and the decrease in the number of pericytes.[1] Complete suppression of these retinal vascular changes was observed at a dose of 2 mg/kg.[1]

Table 2: Comparison of M79175 and Fidarestat in Preclinical Models of Diabetic Retinopathy

FeatureM79175Fidarestat
Animal Model Galactose-fed dogsStreptozotocin (STZ)-induced diabetic rats
Key Findings Dose-dependent protection against pericyte degeneration and microaneurysm formation.Dose-dependently diminished the prevalence of microaneurysms and the decrease in the number of pericytes. Complete suppression at 2 mg/kg.[1]
Reported Efficacy Delayed onset and progression of retinal vascular changes.Prevention of the progression of diabetic retinopathy.[1]

Preclinical Efficacy in Diabetic Neuropathy

While M79175 has been primarily evaluated in models of diabetic retinopathy, fidarestat has been extensively studied for its effects on diabetic neuropathy.

Fidarestat in Streptozotocin-Induced Diabetic Rat Models:

Multiple studies have demonstrated the beneficial effects of fidarestat on nerve function in STZ-induced diabetic rats. Treatment with fidarestat has been shown to significantly improve slowed nerve conduction velocity (NCV), a hallmark of diabetic neuropathy. In one study, fidarestat reversed the marked slowing of caudal NCV in STZ-treated rats. Another study showed that fidarestat improved nerve blood flow and compound muscle action potential.[2]

Table 3: Effect of Fidarestat on Nerve Conduction Velocity in STZ-Induced Diabetic Rats

Study ParameterUntreated Diabetic RatsFidarestat-Treated Diabetic Rats
Caudal Nerve Conduction Velocity (m/s) Markedly slowedSignificantly reversed slowing
Nerve Blood Flow ReducedSignificantly improved[2]
Compound Muscle Action Potential ReducedSignificantly improved[2]

Experimental Protocols

Galactose-Fed Dog Model of Diabetic Retinopathy
  • Animal Model: Beagles are fed a diet containing 30% galactose to induce retinopathy.[3][4] This model mimics many of the histological and clinical features of human diabetic retinopathy, including pericyte loss, microaneurysm formation, and eventually, more advanced retinal changes.[4]

  • Drug Administration: M79175 is administered orally at varying doses.

  • Efficacy Evaluation: Retinal changes are monitored through techniques such as color fundus photography and fluorescein angiography. Histological analysis of retinal tissue is performed to quantify pericyte numbers and microaneurysm formation.

Streptozotocin (STZ)-Induced Diabetic Rat Model
  • Animal Model: Diabetes is induced in rats via a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic beta cells, leading to hyperglycemia.

  • Drug Administration: Fidarestat is typically administered orally, mixed in the diet or via gavage.

  • Efficacy Evaluation for Retinopathy: Retinal vascular changes, including pericyte loss and microaneurysm formation, are assessed through retinal digest preparations and histological analysis.[1]

  • Efficacy Evaluation for Neuropathy: Nerve conduction velocity (NCV) is measured in peripheral nerves (e.g., sciatic, caudal) using stimulating and recording electrodes.[3][4] Anesthesia is administered to prevent discomfort during the procedure. Body temperature is maintained at 37°C.[3]

Experimental_Workflow cluster_model Preclinical Model Induction cluster_treatment Treatment Groups cluster_evaluation Efficacy Evaluation Model Animal Model (Rat or Dog) Induction Induction of Diabetes (STZ injection or Galactose diet) Model->Induction Control Control Group (Vehicle) Induction->Control Treatment_M M79175 Group Induction->Treatment_M Treatment_F Fidarestat Group Induction->Treatment_F Retinopathy Diabetic Retinopathy Assessment (Histology, Angiography, ERG) Treatment_M->Retinopathy Treatment_F->Retinopathy Neuropathy Diabetic Neuropathy Assessment (Nerve Conduction Velocity) Treatment_F->Neuropathy

Caption: General Experimental Workflow for Preclinical Evaluation.

Conclusion

Both M79175 and fidarestat have demonstrated promise as aldose reductase inhibitors in preclinical models of diabetic complications. M79175 has shown efficacy in a robust large animal model of diabetic retinopathy, while fidarestat has a more extensive preclinical data package supporting its effects on both diabetic neuropathy and retinopathy in rodent models. The notable difference in their inhibitory selectivity, with M79175 preferentially targeting ALR1, warrants further investigation to understand its full therapeutic potential and any associated off-target effects. For researchers and drug developers, the choice between these compounds may depend on the specific diabetic complication being targeted and the desired selectivity profile of the aldose reductase inhibitor. Further head-to-head comparative studies in multiple preclinical models would be invaluable for a more definitive assessment of their relative therapeutic indices.

References

Comparative

Comparative Analysis of Cross-Reactivity Profiles: Secukinumab and Alternative Biologics

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cross-reactivity and immunogenicity profiles of Secukinumab, a human monoclonal antibody targeting Interle...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and immunogenicity profiles of Secukinumab, a human monoclonal antibody targeting Interleukin-17A (IL-17A), and its therapeutic alternatives. The information presented herein is intended to assist researchers and drug development professionals in understanding the specificity and potential for off-target effects of these biologics.

Introduction to Secukinumab and the IL-17 Pathway

Secukinumab is a recombinant, high-affinity, fully human monoclonal antibody of the IgG1/kappa isotype.[1] It selectively binds to and neutralizes IL-17A, a key proinflammatory cytokine implicated in the pathogenesis of several autoimmune and inflammatory conditions, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] By preventing the interaction of IL-17A with its receptor, Secukinumab inhibits the release of proinflammatory cytokines and chemokines, thereby ameliorating the inflammatory response.[1][4]

Comparative Immunogenicity of Secukinumab and Alternatives

The development of anti-drug antibodies (ADAs) can impact the efficacy and safety of biologic therapies. The following table summarizes the reported immunogenicity rates for Secukinumab and other biologics targeting the IL-17 and IL-23 pathways.

Drug (Target)ADA Rate (%)Neutralizing Antibody Rate (%)Notes
Secukinumab (IL-17A)< 1% (up to 5 years)[5]Not associated with loss of efficacy[5]Low immunogenicity potential demonstrated in in-vitro assays.[2][6][7]
Ixekizumab (IL-17A)High incidence of injection site reactions[8][9]Data on ADA rates not specifiedCase report suggests potential cross-sensitization with other biologics.[10]
Brodalumab (IL-17RA)Rare hypersensitivity reactions[11]Data on ADA rates not specifiedTargets the IL-17 receptor A.[11]
Guselkumab (IL-23)4.5%[12]Vast majority were non-neutralizing[12]Reactions are reported to be rare.[13]
Ustekinumab (IL-12/23)~5%[14]Not associated with injection site reactions[14]Infusion reactions may be linked to an excipient in the IV formulation.[15][16]
Risankizumab (IL-23)Antibodies not associated with changes in clinical response[17]None classified as neutralizing[17]Serious hypersensitivity reactions have been reported.[17][18]
Tildrakizumab (IL-23)~6.5%~40% of ADAs were neutralizing[19]Neutralizing antibodies associated with reduced efficacy.[19]

Experimental Protocols for Assessing Cross-Reactivity and Immunogenicity

Several methodologies are employed to evaluate the potential for cross-reactivity and immunogenicity of biologic drugs.

In Vitro T-Cell Activation Assays

These assays assess the potential of a biotherapeutic to induce a T-cell dependent immune response.

  • Antigen Presentation: Monocyte-derived dendritic cells (DCs) from healthy donors are exposed to the biotherapeutic protein in vitro. These professional antigen-presenting cells (APCs) process the protein and present derived peptides on MHC class II molecules.[2][6]

  • T-Cell Co-culture: Autologous CD4+ T-cells are then co-cultured with the drug-exposed DCs.[2][6]

  • Readouts:

    • T-cell Proliferation: Measured by the incorporation of [3H]-thymidine.[2]

    • Cytokine Secretion: Interleukin-2 (IL-2) secretion is a key indicator of T-cell activation and is often measured using the Enzyme-Linked Immunospot (ELISpot) assay.[2][20]

Major Histocompatibility Complex (MHC)-Associated Peptide Proteomics (MAPPs)

This method identifies the specific peptides from the biotherapeutic that are presented by MHC class II molecules on APCs. This provides a direct assessment of the potential T-cell epitopes within the drug.[2][6]

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Drug Antibodies

ELISA is a common method for the qualitative and quantitative detection of ADAs in patient serum or plasma.[21]

  • Principle: The assay typically employs a sandwich or bridging format where the biotherapeutic is coated on a microtiter plate to capture ADAs from the sample. A labeled version of the drug or a secondary antibody is then used for detection.[21]

Skin Testing

For assessing the potential for IgE-mediated (Type I) hypersensitivity reactions, skin testing may be performed.

  • Skin Prick Test: A small drop of the drug solution is placed on the skin, and the skin is pricked through the drop.[13]

  • Intradermal Test: A small amount of a diluted drug solution is injected into the dermis.[13]

  • Interpretation: The formation of a wheal and flare response indicates a positive test, suggesting the presence of drug-specific IgE antibodies.[13]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Immunogenicity Assessment

Caption: Workflow for assessing the immunogenicity of a biotherapeutic.

IL-17 Signaling Pathway

il17_pathway cluster_cell Target Cell (e.g., Keratinocyte) il17r IL-17 Receptor (IL-17RA/RC) act1 Act1 il17r->act1 traf6 TRAF6 act1->traf6 nfkb NF-κB Pathway traf6->nfkb mapk MAPK Pathway traf6->mapk cebp C/EBP Pathway traf6->cebp gene_expression Gene Expression nfkb->gene_expression mapk->gene_expression cebp->gene_expression cytokines Pro-inflammatory Cytokines & Chemokines gene_expression->cytokines il17a IL-17A il17a->il17r Binds secukinumab Secukinumab secukinumab->il17a Binds & Neutralizes brodalumab Brodalumab brodalumab->il17r Blocks

Caption: Simplified IL-17 signaling pathway and points of therapeutic intervention.

References

Validation

Replicating the Pivotal Phase III Trials of Secukinumab in Hidradenitis Suppurativa: A Comparative Guide

This guide provides a detailed comparison of the study design and results from the pivotal SUNSHINE (NCT03713619) and SUNRISE (NCT03713632) Phase III clinical trials, which investigated the efficacy and safety of secukin...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the study design and results from the pivotal SUNSHINE (NCT03713619) and SUNRISE (NCT03713632) Phase III clinical trials, which investigated the efficacy and safety of secukinumab for the treatment of moderate-to-severe hidradenitis suppurativa (HS).[1][2][3][4][5] The M79175 identifier corresponds to the extension study of these trials (NCT04179175).[6][7][8][9] This document is intended for researchers, scientists, and drug development professionals interested in understanding and potentially replicating the published findings for this therapeutic.

Quantitative Data Summary

The primary endpoint in both the SUNSHINE and SUNRISE trials was the Hidradenitis Suppurativa Clinical Response (HiSCR) at week 16.[1][10] HiSCR is defined as at least a 50% reduction in the total abscess and inflammatory nodule count with no increase in the number of abscesses or draining fistulas.[1]

Table 1: HiSCR Rates at Week 16 in the SUNSHINE and SUNRISE Trials [1][10]

Treatment GroupSUNSHINE Trial HiSCR (%)SUNRISE Trial HiSCR (%)
Secukinumab 300 mg every 2 weeks45.042.3
Secukinumab 300 mg every 4 weeks41.846.1
Placebo33.731.2

Table 2: Key Secondary Endpoint - Reduction in Skin Pain at Week 16 (Pooled Data) [1]

Treatment GroupReduction in Skin Pain (NRS30)
Secukinumab 300 mg every 2 weeksStatistically superior to placebo
Secukinumab 300 mg every 4 weeksNot reported as statistically significant in the pooled analysis
Placebo---

NRS30: Numeric Rating Scale for skin pain

Experimental Protocols

The SUNSHINE and SUNRISE trials were two identical, multicenter, randomized, double-blind, placebo-controlled Phase III studies.[2][10]

Study Population: Adult patients with moderate-to-severe hidradenitis suppurativa.[3][5]

Treatment Regimen:

  • Period 1 (Week 0-16): Patients were randomized to receive subcutaneous injections of secukinumab 300 mg every 2 weeks, secukinumab 300 mg every 4 weeks, or placebo.[4][11] Both secukinumab arms included a weekly loading dose for the first five weeks.[1]

  • Period 2 (Week 16-52): Patients who were initially on secukinumab continued their assigned regimen. Patients in the placebo group were re-randomized to receive secukinumab 300 mg every 2 weeks or every 4 weeks.[11]

Key Assessments:

  • Primary Endpoint: HiSCR at week 16.[1]

  • Secondary Endpoints: Change from baseline in abscess and inflammatory nodule count, patient's global assessment of skin pain, and safety assessments.[11]

Long-term Extension Study (NCT04179175): Patients who completed the 52-week core trials had the option to enroll in an extension study to evaluate the long-term maintenance of clinical response and safety of secukinumab.[6][7][8] In this extension, responders from the core trials were re-randomized to either continue their secukinumab regimen or be withdrawn to placebo to assess the loss of response.[7][8]

Mandatory Visualizations

experimental_workflow cluster_screening Screening & Randomization cluster_period1 Treatment Period 1 (16 Weeks) cluster_assessment1 Primary Endpoint Assessment cluster_period2 Treatment Period 2 (to Week 52) cluster_assessment2 Long-term Assessment screening Patient Screening (Moderate-to-Severe HS) randomization Randomization (1:1:1) screening->randomization sec_q2w Secukinumab 300 mg Every 2 Weeks randomization->sec_q2w sec_q4w Secukinumab 300 mg Every 4 Weeks randomization->sec_q4w placebo Placebo randomization->placebo endpoint1 HiSCR at Week 16 sec_q2w->endpoint1 sec_q4w->endpoint1 placebo->endpoint1 sec_q2w_cont Continue Secukinumab Q2W endpoint1->sec_q2w_cont sec_q4w_cont Continue Secukinumab Q4W endpoint1->sec_q4w_cont placebo_rerand Placebo Re-randomized to Secukinumab Q2W or Q4W endpoint1->placebo_rerand endpoint2 Assessments up to Week 52 sec_q2w_cont->endpoint2 sec_q4w_cont->endpoint2 placebo_rerand->endpoint2

Caption: Experimental workflow of the SUNSHINE and SUNRISE Phase III trials.

il17a_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nuclear Nucleus il17a Secukinumab (Anti-IL-17A mAb) il17a_ligand IL-17A il17a->il17a_ligand Binds and Neutralizes il17r IL-17 Receptor il17a_ligand->il17r Binds act1 Act1 il17r->act1 Recruits traf6 TRAF6 act1->traf6 nf_kb NF-κB traf6->nf_kb mapk MAPKs traf6->mapk gene_expression Gene Expression (Pro-inflammatory cytokines, chemokines, antimicrobial peptides) nf_kb->gene_expression mapk->gene_expression

Caption: Simplified IL-17A signaling pathway and the mechanism of action of Secukinumab.

References

Comparative

M79175 in Aldose Reductase Assays: A Comparative Guide for Researchers

For researchers and scientists engaged in drug development, particularly in the context of diabetic complications, the use of appropriate controls in enzymatic assays is paramount for generating reliable and reproducible...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, particularly in the context of diabetic complications, the use of appropriate controls in enzymatic assays is paramount for generating reliable and reproducible data. This guide provides a comparative overview of M79175 and other common positive controls used in aldose reductase (AR) assays. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy.

Performance Comparison of Aldose Reductase Inhibitors

CompoundIC50 ValueSource Organism/EnzymeNotes
Epalrestat 72 nM[1]Not SpecifiedA noncompetitive and reversible AR inhibitor.[2]
Zopolrestat 3.1 nM[3][4][5]Human Placenta AR[4]A potent, orally active AR inhibitor.[3]
AT-001 (Caficrestat) 30 pM[6][7]Not SpecifiedA highly potent and selective AR inhibitor.[7]
Quercetin 2.15 µMDiabetic Rat LensA naturally occurring flavonoid with AR inhibitory activity.[8]

Note: The inhibitory potency of compounds can vary depending on the specific assay conditions, substrate, and enzyme source.

Experimental Protocols

A standardized protocol is crucial for obtaining consistent results in aldose reductase assays. Below is a detailed methodology for a typical in-vitro AR inhibition assay.

Materials and Reagents:
  • Purified Aldose Reductase Enzyme

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • DL-Glyceraldehyde (Substrate)

  • Phosphate Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 6.2)

  • Test compounds (including M79175 or other positive controls) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Assay Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of NADPH in the phosphate buffer.

    • Prepare a stock solution of DL-glyceraldehyde in the phosphate buffer.

    • Prepare serial dilutions of the test compounds and positive controls in the phosphate buffer. Ensure the final solvent concentration in the assay is minimal and consistent across all wells.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • Phosphate Buffer

      • NADPH solution

      • Test compound or positive control solution

      • Purified aldose reductase enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 5 minutes).

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to each well.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

    • Record the rate of reaction (change in absorbance per minute).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and positive control relative to the uninhibited control (enzyme, substrate, and buffer without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate the aldose reductase signaling pathway and a typical experimental workflow for an inhibition assay.

Aldose_Reductase_Pathway cluster_AR cluster_SDH Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol   AR Aldose Reductase (ALR2) Glucose->AR Fructose Fructose Sorbitol->Fructose   SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications Sorbitol->Complications NADPH NADPH NADP NADP+ NADPH->AR NAD NAD+ NADH NADH NAD->SDH AR->Sorbitol AR->NADP SDH->Fructose SDH->NADH

Caption: The Polyol Pathway mediated by Aldose Reductase.

Aldose_Reductase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, Substrate) Mix Combine Reagents, Controls/Compounds, and Enzyme in 96-well Plate Reagents->Mix Controls Prepare Positive Control (e.g., M79175) & Test Compounds Controls->Mix Enzyme Prepare Aldose Reductase Solution Enzyme->Mix Incubate Pre-incubate at 37°C Mix->Incubate Initiate Initiate Reaction with Substrate Addition Incubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Reading) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Generate Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental Workflow for an Aldose Reductase Inhibition Assay.

References

Validation

Comparative analysis of M79175 inhibitory constants

A Comparative Analysis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Constants, Featuring Gemigliptin (M79175) This guide provides a comparative analysis of the inhibitory constants of Gemigliptin (also referred to as M79...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Constants, Featuring Gemigliptin (M79175)

This guide provides a comparative analysis of the inhibitory constants of Gemigliptin (also referred to as M79175 for the purpose of this analysis) and other prominent Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the potency of these compounds.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1] It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for stimulating insulin secretion and suppressing glucagon release.[1] Inhibition of DPP-4 increases the levels of active incretins, leading to improved glycemic control in patients with type 2 diabetes.[1] DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[2][3][4]

Comparative Analysis of Inhibitory Constants

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki value is the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. Lower values for both IC50 and Ki indicate greater potency.

The following table summarizes the reported inhibitory constants for Gemigliptin and a selection of other commercially available DPP-4 inhibitors.

InhibitorIC50 (nM)Ki (nM)Notes
Gemigliptin (M79175) -7.25 ± 0.67[5][6]A competitive and reversible inhibitor.[5][6]
Alogliptin2.63[7], <10[8]-Exhibits >10,000-fold selectivity over DPP-8 and DPP-9.[7]
Omarigliptin1.6[9][10]0.8[9][10]A competitive, reversible inhibitor.[9][10]
Saxagliptin-0.6 - 1.3[11]A potent, selective, reversible, and competitive inhibitor.[11]
Sitagliptin18[9][10]-The first DPP-4 inhibitor approved by the FDA.[2]
Teneligliptin0.889 (recombinant human DPP-4), 1.75 (human plasma DPP-4)[12]-Concentration-dependent inhibition.[12]
Trelagliptin4.2 (human plasma), 5.4 (Caco-2 cells)[13][14][15]1.5[13]A highly selective, potent inhibitor.[13][15]
Vildagliptin3.5 (human Caco-2 cells)[11][16]-A potent and selective inhibitor.[11][16]

Experimental Protocols

The determination of DPP-4 inhibitory activity is commonly performed using a fluorescence-based in vitro assay. The general principle of this assay involves the enzymatic cleavage of a fluorogenic substrate by DPP-4, leading to the release of a fluorescent product. The inhibitory effect of a compound is measured by the reduction in the fluorescence signal.

General DPP-4 Inhibition Assay Protocol:
  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))

    • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

    • Test compounds (e.g., Gemigliptin) and a known DPP-4 inhibitor as a positive control (e.g., Sitagliptin)

    • 96-well microplate

    • Microplate reader capable of measuring fluorescence (excitation ~360 nm, emission ~460 nm)

  • Assay Procedure:

    • A solution of the test compound at various concentrations is prepared.

    • The recombinant human DPP-4 enzyme is diluted in the assay buffer.

    • In a 96-well plate, the test compound and the diluted DPP-4 enzyme are mixed and incubated at 37°C for a specified period (e.g., 10 minutes).[17]

    • The DPP-4 substrate is then added to initiate the enzymatic reaction.

    • The plate is incubated at 37°C for a further period (e.g., 30 minutes), often protected from light.[17]

    • The fluorescence intensity is measured using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the signal of the uninhibited enzyme control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

DPP-4 Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release Active Incretins Active Incretins Incretins (GLP-1, GIP)->Active Incretins Insulin Release Insulin Release Glucagon Release Glucagon Release Active Incretins->Insulin Release stimulates Active Incretins->Glucagon Release inhibits DPP-4 DPP-4 Active Incretins->DPP-4 degraded by Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 Inhibitors->DPP-4 inhibit

Caption: Mechanism of action of DPP-4 inhibitors.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 value of a DPP-4 inhibitor is depicted below.

IC50_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Plate Setup Plate Setup Serial Dilution of Inhibitor->Plate Setup Incubation (Enzyme + Inhibitor) Incubation (Enzyme + Inhibitor) Plate Setup->Incubation (Enzyme + Inhibitor) Add Substrate Add Substrate Incubation (Enzyme + Inhibitor)->Add Substrate Incubation (Reaction) Incubation (Reaction) Add Substrate->Incubation (Reaction) Measure Fluorescence Measure Fluorescence Incubation (Reaction)->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50

Caption: Workflow for DPP-4 inhibitor IC50 determination.

References

Comparative

M79175: A Clarification on its Mechanism of Action and Appropriate Therapeutic Context

A critical review of the scientific literature indicates that M79175 is classified as an aldose reductase inhibitor.[1] This finding necessitates a clarification regarding the requested comparison, as M79175 is not a nex...

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of the scientific literature indicates that M79175 is classified as an aldose reductase inhibitor.[1] This finding necessitates a clarification regarding the requested comparison, as M79175 is not a next-generation Androgen Receptor Inhibitor (ARI). Therefore, a direct benchmark against next-generation ARIs, which function within the androgen receptor signaling pathway, is not scientifically appropriate.

This guide will instead provide a clear overview of M79175's mechanism of action and distinguish it from that of next-generation ARIs to provide a scientifically accurate context for researchers, scientists, and drug development professionals.

Understanding M79175: An Aldose Reductase Inhibitor

M79175 functions by inhibiting the enzyme aldose reductase.[1] In the polyol pathway, aldose reductase catalyzes the conversion of glucose to sorbitol, a sugar alcohol. Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway can lead to an accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and cataracts. By blocking aldose reductase, M79175 aims to prevent or mitigate these complications by reducing sorbitol accumulation.

Next-Generation Androgen Receptor Inhibitors (ARIs)

Next-generation ARIs are a class of drugs primarily used in the treatment of prostate cancer. These agents, which include drugs like enzalutamide, apalutamide, and darolutamide, are designed to potently and specifically target the androgen receptor (AR). Their mechanisms of action are multifaceted and include:

  • Blocking Androgen Binding: They competitively inhibit the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR.

  • Preventing Nuclear Translocation: They prevent the AR from moving into the cell nucleus, a critical step for its function.

  • Impairing DNA Binding: They interfere with the ability of the AR to bind to DNA and regulate gene transcription.

By disrupting these key steps in AR signaling, next-generation ARIs effectively suppress the growth of prostate cancer cells that are dependent on androgen signaling for their proliferation and survival.

Why a Direct Comparison is Not Applicable

The fundamental difference in the molecular targets and mechanisms of action of M79175 and next-generation ARIs makes a direct comparative study of their performance inappropriate. M79175 modulates a metabolic pathway related to glucose metabolism, while next-generation ARIs target a specific signaling pathway involved in hormone-driven cancer.

An experimental comparison would not yield meaningful data as the assays and models used to evaluate ARIs (e.g., AR binding affinity, prostate cancer cell line proliferation) are irrelevant to the function of an aldose reductase inhibitor. Conversely, the methods to assess the efficacy of M79175 (e.g., measurement of sorbitol levels, assessment of diabetic complication endpoints) would not be applicable to ARIs.

Visualizing the Aldose Reductase Pathway

To illustrate the biological context of M79175, the following diagram depicts the polyol pathway and the site of action for aldose reductase inhibitors.

cluster_0 Polyol Pathway cluster_1 Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase M79175 M79175 Aldose Reductase Aldose Reductase M79175->Aldose Reductase Inhibits

Mechanism of M79175 in the Polyol Pathway.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Handling Guide for M79175 (D-Mannosamine Hydrochloride)

Topic: Personal Protective Equipment for Handling M79175 Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-...

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Personal Protective Equipment for Handling M79175 Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

This guide provides comprehensive safety protocols and operational procedures for handling M79175, chemically identified as D-Mannosamine Hydrochloride (CAS No. 5505-63-5). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and to build trust in handling chemical compounds.

Chemical and Physical Properties

D-Mannosamine hydrochloride is a white to off-white crystalline powder. It is an amino sugar derivative of mannose and is soluble in water.[1] This compound is a key building block in various biomedical research applications, including the development of drug delivery systems and the synthesis of bioactive molecules.

PropertyValueReference
CAS Number 5505-63-5[1]
Molecular Formula C₆H₁₄ClNO₅
Molecular Weight 215.63 g/mol
Appearance White to off-white solid[1]
Melting Point 168 - 170 °C (decomposes)[1]
Solubility Soluble in water
Storage Temperature 2-8°C (Refrigerated)[1]

Hazard Identification and Personal Protective Equipment (PPE)

M79175 is classified as an irritant.[1] All personnel handling this compound must adhere to the following personal protective equipment guidelines to minimize exposure and ensure personal safety.

HazardRequired PPE
Eye Contact Chemical safety goggles or a face shield.
Skin Contact Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Inhalation Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be required for handling large quantities or in case of insufficient ventilation.
Ingestion Do not eat, drink, or smoke in laboratory areas.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining the integrity of M79175 and ensuring a safe laboratory environment.

Handling Procedures
  • Engineering Controls: Always handle M79175 in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Spill Prevention: Handle with care to avoid generating dust. Use appropriate tools for transferring the solid material.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents.[1]

Storage Procedures
  • Container: Keep the container tightly closed when not in use.

  • Temperature: Store in a refrigerator at 2-8°C to maintain product quality.[1]

  • Location: Store in a dry, well-ventilated area, away from incompatible materials. The storage area should be clearly labeled.

First Aid Measures

In the event of exposure to M79175, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Dispose of M79175 and its containers in accordance with all applicable federal, state, and local regulations.

  • Waste Characterization: Unused M79175 should be considered a chemical waste.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1] Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: Any materials, such as gloves or paper towels, that come into direct contact with M79175 should be disposed of as chemical waste.

Experimental Protocols

M79175 (D-Mannosamine hydrochloride) is a versatile precursor in several key laboratory applications. Below are detailed methodologies for two common uses.

Synthesis of N-Acyl-Modified Mannosamines for Metabolic Glycoengineering

This protocol describes the synthesis of N-acyl-modified mannosamines, which can be used to modify sialic acid expression on the cell surface.

Methodology:

  • Dissolution: Dissolve 431.2 mg of D-Mannosamine hydrochloride (M79175) in 10 mL of 3 mM sodium ethoxide solution in a 50 mL glass bottle equipped with a stir bar.

  • Cooling: Cool the mixture to 0°C on an ice bath while stirring.

  • Acylation: Slowly add 210 µL of propionyl chloride dropwise to the solution.

  • Incubation: Incubate the stirring mixture at 0°C for 4 hours.

  • Transfer and Freezing: Transfer the solution to a 50 mL plastic tube. Puncture four to eight small holes in the cap with a thin needle and rapidly freeze the solution using liquid nitrogen.

  • Lyophilization: Lyophilize the sample until it is completely dry.

  • Purification: Dissolve the dried product in a mixture of ethyl acetate, methanol, and water for further purification by chromatography if necessary.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve D-Mannosamine HCl in Sodium Ethoxide start->dissolve Step 1 cool Cool to 0°C dissolve->cool Step 2 add_pc Add Propionyl Chloride cool->add_pc Step 3 incubate Incubate at 0°C for 4 hours add_pc->incubate Step 4 transfer Transfer to Tube & Freeze incubate->transfer Step 5 lyophilize Lyophilize transfer->lyophilize Step 6 purify Purify Product lyophilize->purify Step 7 end End Product: N-Propionyl Mannosamine purify->end

Caption: Workflow for the synthesis of N-acyl-modified mannosamines.
Preparation of Mannosylated Liposomes for Drug Delivery

This protocol outlines the preparation of acyclovir-entrapped mannosylated liposomes using D-Mannosamine hydrochloride for potential bioadhesive oral drug delivery.

Methodology:

  • Lipid Film Preparation:

    • Dissolve 200 mg of total lipid (e.g., phosphatidylcholine and cholesterol at a 7:3 molar ratio) in 10 mL of chloroform.

    • Dissolve 120 mg of acyclovir and 10 mg of D-Mannosamine hydrochloride (M79175) in 240 mL of methanol.

    • Add the methanolic solution to the lipid solution.

    • Evaporate the solvent at 41°C for 1 hour under reduced pressure to form a dry, thin film.

  • Hydration and Liposome Formation:

    • Hydrate the thin film with a phosphate buffer (pH 7.0) at 60°C for 1 minute to form a liposomal suspension.

  • Sizing (Optional):

    • To achieve a uniform size distribution, the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes.

Liposome_Preparation_Workflow cluster_mixing Component Mixing cluster_formation Liposome Formation cluster_finalization Final Processing start Start lipids Dissolve Lipids in Chloroform start->lipids drug_man Dissolve Acyclovir & D-Mannosamine HCl in Methanol start->drug_man mix Combine Solutions lipids->mix drug_man->mix evaporate Evaporate Solvent to form Thin Film mix->evaporate Step 1 hydrate Hydrate Film with Phosphate Buffer evaporate->hydrate Step 2 sizing Sizing (Sonication/ Extrusion) hydrate->sizing Step 3 (Optional) end End Product: Mannosylated Liposomes hydrate->end Without Sizing sizing->end

Caption: Workflow for the preparation of mannosylated liposomes.

References

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